JR14a
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H26Cl2N4O3S |
|---|---|
Molecular Weight |
533.468 |
IUPAC Name |
(5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carbonyl)-L-arginine |
InChI |
InChI=1S/C25H26Cl2N4O3S/c1-14-13-20(21(15-4-8-17(26)9-5-15)16-6-10-18(27)11-7-16)35-22(14)23(32)31-19(24(33)34)3-2-12-30-25(28)29/h4-11,13,19,21H,2-3,12H2,1H3,(H,31,32)(H,33,34)(H4,28,29,30)/t19-/m0/s1 |
InChI Key |
OHRIKWUZKGNQKQ-IBGZPJMESA-N |
SMILES |
N=C(N)NCCC[C@@H](C(O)=O)NC(C1=C(C)C=C(C(C2=CC=C(Cl)C=C2)C3=CC=C(Cl)C=C3)S1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JR14a; JR-14a; JR 14a |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Agonist Action of JR14a: A Technical Guide to its Mechanism of Action at the C3a Receptor
For Immediate Release
A comprehensive technical guide detailing the mechanism of action of JR14a, a potent small molecule modulator of the complement C3a receptor (C3aR). This document elucidates its agonistic properties, signaling pathways, and provides detailed experimental methodologies for researchers, scientists, and drug development professionals.
Initially identified as an antagonist, recent structural and functional studies have redefined this compound as a potent agonist of the C3a receptor, a key player in the inflammatory cascade. This guide synthesizes the current understanding of this compound's interaction with C3aR, providing a valuable resource for researchers in immunology and drug discovery.
Core Mechanism: Agonism through Receptor Activation and Internalization
This compound exercises its effects by binding to and activating the C3a receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαi pathway. The initial characterization of this compound as an antagonist is now understood to be a consequence of its potent ability to induce receptor desensitization and internalization following activation. This leads to a functional antagonism of the receptor's response to its endogenous ligand, C3a.[1][2]
Structural studies have revealed that this compound binds within the transmembrane bundle of C3aR, inducing a conformational change that promotes the recruitment and activation of the inhibitory G protein, Gαi.[1] This interaction leads to the downstream inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been quantified across various in vitro assays. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Potency and Efficacy of this compound in Gαi Signaling Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| Gαi Recruitment BRET Assay | HEK293 | EC50 | 5 nM | Recent Structural Study |
| cAMP Accumulation Assay | HEK293 | IC50 | 4 nM | Recent Structural Study |
| cAMP Accumulation Assay | THP-1 | IC50 | Potent Inhibition | [1] |
Table 2: In Vitro Potency of this compound in Functional Cellular Assays
| Assay Type | Cell Line | Parameter | Value | Reference |
| Intracellular Calcium Release Inhibition | Human Monocyte-Derived Macrophages | IC50 | 10 nM | [1] |
| β-Hexosaminidase Secretion Inhibition | LAD2 Mast Cells | IC50 | 8 nM | [1] |
| β-Arrestin Recruitment | HEK293T | EC50 | Similar to C3a | [2] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Parameter | Value |
| Intravenous (1 mg/kg) | Elimination Half-life (t½) | 191 min |
| Clearance | 4.4 mL/min/kg | |
| Area Under the Curve (AUC) | 3795 ng·h/mL | |
| Oral (10 mg/kg) | Maximum Concentration (Cmax) | 88 ng/mL |
| Time to Maximum Concentration (Tmax) | 300 min | |
| Area Under the Curve (AUC) | 478 ng·h/mL |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound at the C3a Receptor
Caption: Signaling pathway of this compound at the C3a receptor.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's mechanism of action.
Detailed Experimental Protocols
Gαi Recruitment Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay measures the ligand-induced interaction between C3aR and Gαi.
-
Cell Line: HEK293 cells co-expressing C3aR fused to a BRET donor (e.g., Renilla luciferase) and Gαi fused to a BRET acceptor (e.g., Venus).
-
Protocol:
-
Seed cells in a 96-well white microplate and incubate overnight.
-
Wash cells with assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Measure luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission) and plot against this compound concentration to determine EC50.
-
Cyclic AMP (cAMP) Accumulation Assay (HTRF)
This assay quantifies the inhibition of adenylyl cyclase activity.
-
Cell Lines: HEK293 or THP-1 cells endogenously or recombinantly expressing C3aR.
-
Protocol:
-
Culture cells and seed in a 384-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with forskolin to induce cAMP production.
-
Add varying concentrations of this compound and incubate.
-
Lyse the cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Measure fluorescence at 665 nm and 620 nm and calculate the HTRF ratio.
-
Plot the ratio against this compound concentration to determine the IC50 value.
-
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This assay measures the recruitment of β-arrestin to the activated C3aR.
-
Cell Line: Engineered cell line co-expressing C3aR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Protocol:
-
Plate cells in a 96-well plate and incubate.[3]
-
Add this compound at various concentrations and incubate for 1-3 hours.[3]
-
Add PathHunter® detection reagents.[3]
-
Incubate for 1 hour in the dark.[3]
-
Measure chemiluminescence using a standard plate reader.[3]
-
Plot luminescence against this compound concentration to determine EC50.
-
Intracellular Calcium Mobilization Assay (FLIPR®)
This assay measures changes in intracellular calcium levels upon receptor activation.
-
Cell Line: HEK293 cells co-expressing C3aR and a promiscuous Gα subunit (e.g., Gα16) to couple to the calcium signaling pathway.
-
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Prepare a compound plate with varying concentrations of this compound.
-
Use a FLIPR® instrument to add this compound to the cell plate and simultaneously measure the fluorescence intensity over time.
-
Analyze the data to determine the concentration-response curve for calcium mobilization.
-
Conclusion
The current body of evidence conclusively demonstrates that this compound functions as a potent agonist at the C3a receptor. Its mechanism involves direct binding and activation of the receptor, leading to Gαi-mediated inhibition of cAMP production. The previously reported antagonist-like effects are attributed to its ability to induce profound receptor desensitization and internalization. This detailed understanding of this compound's mechanism of action is critical for its application as a research tool and for the future development of therapeutics targeting the complement system.
References
JR14a: A Potent Thiophene Antagonist of the C3a Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JR14a is a potent and selective small-molecule thiophene antagonist of the human complement C3a receptor (C3aR). It has demonstrated significant anti-inflammatory properties in a variety of in vitro and in vivo models, positioning it as a promising therapeutic candidate for inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and an exploration of its recently debated dual agonist/antagonist activity.
Introduction to C3a and the C3a Receptor
The complement system is a critical component of the innate immune system. Upon activation, it generates several potent pro-inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the G protein-coupled receptor, C3aR. The C3a-C3aR signaling axis is implicated in a range of inflammatory and immunological processes. Dysregulation of this pathway is associated with various pathological conditions, making C3aR an attractive target for therapeutic intervention.
This compound: A Novel C3a Receptor Antagonist
This compound is a thiophene derivative that has been identified as a highly potent and selective antagonist of the human C3a receptor. It has been shown to be approximately 100-fold more potent than the well-known C3aR antagonist, SB290157. This compound effectively inhibits C3a-induced intracellular calcium release and mast cell degranulation, key events in the inflammatory cascade.
Mechanism of Action
This compound functions by competitively binding to the C3a receptor, thereby preventing the binding of its endogenous ligand, C3a. This blockade inhibits the downstream signaling pathways that lead to cellular activation and the release of inflammatory mediators. However, recent studies have introduced a nuanced view of this compound's mechanism, suggesting it may also exhibit partial agonist activity under certain in vitro conditions. This "functional antagonism" may be a result of this compound inducing receptor desensitization and internalization, which would also lead to a dampening of the C3a-mediated response.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| Intracellular Calcium Release | Human Monocyte-Derived Macrophages | 100 nM C3a | 10 | |
| β-Hexosaminidase Secretion | Human LAD2 Mast Cells | 100 nM C3a | 8 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |
| T½ (min) | 191 | - | |
| Clearance (mL/min/kg) | 4.4 | - | |
| AUC (ng·h/mL) | 3795 | 478 | |
| Cmax (ng/mL) | - | 88 | |
| Tmax (min) | - | 300 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of C3a-induced intracellular calcium mobilization and its inhibition by this compound in human monocyte-derived macrophages.
Materials:
-
Human monocyte-derived macrophages (HMDMs)
-
Recombinant human C3a
-
This compound
-
Fura-2 AM (calcium indicator dye)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed HMDMs in 96-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (typically 2-5 µM in HBSS with 0.02% Pluronic F-127) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add this compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Calcium Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.
-
Stimulation: Add a solution of C3a (e.g., 100 nM final concentration) to the wells.
-
Data Acquisition: Continuously record the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm for several minutes.
-
Analysis: The ratio of the fluorescence intensities (340/380 nm) is proportional to the intracellular calcium concentration. Calculate the percentage inhibition of the C3a-induced calcium response by this compound at each concentration to determine the IC50 value.
β-Hexosaminidase Release Assay
This protocol outlines the procedure for measuring C3a-induced degranulation in mast cells by quantifying the release of the granular enzyme β-hexosaminidase.
Materials:
-
Human LAD2 mast cells
-
Recombinant human C3a
-
This compound
-
Tyrode's buffer (supplemented with 0.1% BSA)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.5)
-
Triton X-100 (for cell lysis)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Preparation: Wash LAD2 mast cells with Tyrode's buffer and resuspend to the desired concentration.
-
Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add this compound at various concentrations and incubate for 15-30 minutes at 37°C. Include a vehicle control.
-
Stimulation: Add C3a (e.g., 100 nM final concentration) to the wells to induce degranulation. Incubate for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Enzyme Assay: In a new 96-well plate, mix a sample of the supernatant with the PNAG substrate solution. Incubate for 60-90 minutes at 37°C.
-
Total Release Control: To determine the total amount of β-hexosaminidase, lyse an equal number of unstimulated cells with Triton X-100 and perform the enzyme assay on the lysate.
-
Spontaneous Release Control: Use the supernatant from unstimulated cells to measure spontaneous release.
-
Data Analysis: Stop the enzyme reaction by adding the stop solution. Measure the absorbance at 405 nm. Calculate the percentage of β-hexosaminidase release for each sample, corrected for spontaneous release, and determine the inhibitory effect of this compound to calculate the IC50.
Chemotaxis Assay
This protocol details the assessment of this compound's ability to block C3a-induced cell migration using a transwell assay.
Materials:
-
Neutrophils or other migratory cells expressing C3aR
-
Recombinant human C3a
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Transwell inserts (with appropriate pore size, e.g., 3-5 µm for neutrophils)
-
24-well plates
-
Cell staining dye (e.g., Calcein AM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Isolate neutrophils and resuspend them in chemotaxis buffer.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add chemotaxis buffer containing C3a to the lower chamber. Add buffer alone to control wells.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow cell migration.
-
Quantification of Migration:
-
Carefully remove the upper chamber.
-
Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Alternatively, for fluorescently labeled cells, lyse the migrated cells and measure the fluorescence in the lower chamber using a plate reader.
-
-
Analysis: Determine the percentage inhibition of C3a-induced chemotaxis by this compound at each concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the C3aR signaling pathway, the experimental workflow for antagonist screening, and the logical relationship of this compound's dual activity.
Caption: C3a Receptor Signaling Pathway.
The Anti-Inflammatory Properties and Molecular Pathways of JR14a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR14a has emerged as a molecule of significant interest in the field of inflammation research. Initially characterized as a potent and selective antagonist of the human complement C3a receptor (C3aR), its anti-inflammatory properties have been demonstrated in various in vitro and in vivo models. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its anti-inflammatory effects, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity. Recent studies suggesting a potential agonistic role for this compound under certain conditions are also discussed, highlighting the complexity of its mechanism of action.
Introduction
The complement system is a critical component of the innate immune response, and its activation leads to the generation of several pro-inflammatory mediators, including the anaphylatoxin C3a. C3a exerts its effects by binding to the G protein-coupled C3a receptor (C3aR), which is expressed on a variety of immune cells, including macrophages and mast cells. The activation of C3aR triggers a cascade of intracellular signaling events that contribute to the inflammatory response. This compound is a novel thiophene compound designed to modulate the activity of this receptor, offering a potential therapeutic avenue for inflammatory diseases.
Quantitative Anti-Inflammatory Data for this compound
The anti-inflammatory efficacy of this compound has been quantified in several key assays. The following table summarizes the available quantitative data.
| Assay Type | Cell/Animal Model | Parameter Measured | This compound Concentration/Dose | Result | Reference |
| In Vitro | |||||
| Calcium Release Assay | Human Monocyte-Derived Macrophages | Inhibition of C3a-induced intracellular calcium release | IC50: 10 nM | Potent inhibition of C3aR-mediated calcium mobilization.[1] | |
| β-Hexosaminidase Secretion Assay | Human LAD2 Mast Cells | Inhibition of C3a-induced degranulation | IC50: 8 nM | Strong suppression of mast cell degranulation.[1] | |
| Cytokine Expression | Murine Model of Cerebral Ischemia-Reperfusion | Downregulation of pro-inflammatory cytokines | Not specified | Reduced expression levels of TNF-α and IL-6.[2] | |
| NF-κB Activation | Murine Model of Cerebral Ischemia-Reperfusion | Inhibition of p65 phosphorylation | Not specified | Attenuated the phosphorylation of the NF-κB p65 subunit.[2] | |
| In Vivo | |||||
| Rat Paw Edema Model | Wistar Rats | Reduction of C3aR agonist-induced paw swelling | 10 mg/kg (oral) | Suppressed rat paw inflammation, macrophage and mast cell activation, and histopathology.[1] | |
| Cerebral Ischemia-Reperfusion Injury | Mice | Reduction of cerebral infarct volume and neurological impairment | Intraperitoneal injection 1-hour post-MCAO | Attenuated microglial activation and neutrophil infiltration.[2] |
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are primarily mediated through its interaction with C3aR and the subsequent modulation of downstream signaling pathways. While initially understood as a straightforward antagonist, recent evidence suggests a more complex interaction.
C3aR-Mediated Signaling and its Inhibition by this compound
C3a binding to C3aR activates intracellular G-proteins, leading to a cascade of signaling events that promote inflammation. This compound, by acting as an antagonist, is thought to block these initial steps.
The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling. Studies have shown that C3a can activate NF-κB. This compound has been observed to downregulate the phosphorylation of the p65 subunit of NF-κB, suggesting that its anti-inflammatory effects are, at least in part, mediated through the inhibition of this critical pathway.[2]
Potential Involvement of the MAPK Pathway
While direct evidence for this compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway is limited, studies have shown that C3a can activate the p38 MAPK pathway.[3] Therefore, it is plausible that this compound, by blocking C3aR, could indirectly inhibit this pathway. Further research is needed to confirm this hypothesis.
A Note on Potential Agonist Activity
It is crucial to note that some recent structural and functional studies have suggested that this compound may act as a C3aR agonist in certain experimental contexts.[4][5] This could be due to receptor desensitization, where initial agonistic activity leads to a prolonged state of receptor unresponsiveness, effectively mimicking antagonism. This dual characteristic requires careful consideration when interpreting experimental results and designing future studies.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Intracellular Calcium Release Assay
Objective: To measure the ability of this compound to inhibit C3a-induced intracellular calcium mobilization in human monocyte-derived macrophages.
Workflow:
Methodology:
-
Cell Culture: Human monocyte-derived macrophages are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Dye Loading: Cells are washed and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a buffer solution for a specified time at 37°C.
-
This compound Incubation: After washing to remove excess dye, cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
C3a Stimulation: The baseline fluorescence is recorded, and then cells are stimulated with a pre-determined concentration of human C3a.
-
Data Acquisition: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the C3a-induced calcium peak in the presence of the compound compared to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
β-Hexosaminidase Secretion Assay
Objective: To assess the inhibitory effect of this compound on C3a-induced degranulation of human LAD2 mast cells.
Workflow:
Methodology:
-
Cell Culture: Human LAD2 mast cells are maintained in a suitable culture medium (e.g., StemPro-34 supplemented with stem cell factor).
-
This compound Incubation: Cells are washed and resuspended in a buffered salt solution. They are then pre-incubated with different concentrations of this compound or a vehicle control.
-
C3a Stimulation: Degranulation is induced by stimulating the cells with an optimal concentration of human C3a for a specific duration at 37°C.
-
Sample Collection: The reaction is stopped by placing the samples on ice. The cell suspension is then centrifuged to pellet the cells, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzymatic Reaction: An aliquot of the supernatant is transferred to a new plate and incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer.
-
Data Measurement: The reaction is terminated by adding a stop solution (e.g., sodium carbonate buffer), and the absorbance is measured at 405 nm.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing a parallel set of cells). The inhibitory effect of this compound is then determined, and IC50 values are calculated.[6][7][8][9][10]
Rat Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a rat model of acute inflammation.
Workflow:
Methodology:
-
Animal Handling: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
This compound Administration: A predetermined dose of this compound (e.g., 10 mg/kg) or the vehicle control is administered to the rats, typically via oral gavage, at a specified time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a C3aR agonist (or carrageenan as a general inflammatory stimulus) is administered into the right hind paw of the rats.[11][12][13][14][15]
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points after the injection using a plethysmometer.
-
Data Analysis: The degree of paw swelling is calculated as the percentage increase in paw volume compared to the pre-injection volume. The anti-inflammatory effect of this compound is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.
Conclusion
This compound is a potent modulator of the C3a receptor with demonstrated anti-inflammatory properties. Its ability to inhibit key inflammatory pathways, particularly the NF-κB pathway, underscores its therapeutic potential. However, the emerging evidence of its potential dual agonist/antagonist activity necessitates further investigation to fully elucidate its mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and other C3aR-targeting compounds in the development of novel anti-inflammatory therapies.
References
- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. abmgood.com [abmgood.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Selective Antagonism of C3aR by JR14a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule JR14a and its selective interaction with the human complement C3a receptor (C3aR). This compound has been identified as a potent antagonist of C3aR, a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory and immune responses. Understanding the selectivity and mechanism of action of this compound is critical for its development as a potential therapeutic agent for C3aR-mediated diseases.
Quantitative Analysis of this compound Activity
This compound demonstrates high potency for the human C3a receptor. Its inhibitory activity has been quantified through various in vitro functional assays. The following table summarizes the key quantitative data available for this compound.
| Target Receptor | Assay Type | Cell Line | Agonist | IC50 Value | Reference |
| Human C3aR | Intracellular Ca2+ Release | Human monocyte-derived macrophages | C3a | 10 nM | [1][2][3] |
| Human C3aR | β-hexosaminidase Secretion | Human LAD2 mast cells | C3a | 8 nM | [1][2][3] |
Note: While this compound is reported to be selective for C3aR over the C5a receptor (C5aR1), specific IC50 or Ki values for its activity at C5aR1 and other related receptors like Formyl Peptide Receptor 2 (FPR2) are not detailed in the provided search results. The primary claim of selectivity is based on the potent antagonism observed at C3aR.[1] Recent studies have also suggested that this compound may exhibit agonist activity at C3aR under certain experimental conditions, leading to receptor desensitization.[4][5][6][7]
C3aR Signaling Pathway and this compound's Point of Intervention
The C3a receptor is a classical GPCR that primarily signals through Gαi/o proteins.[8] Upon binding of its endogenous ligand, the anaphylatoxin C3a, C3aR activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. These signaling events trigger various cellular responses, including chemotaxis, degranulation, and the production of inflammatory mediators. This compound acts as a competitive antagonist, binding to the receptor and blocking the downstream signaling initiated by C3a.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the probable experimental protocols for the key assays used to characterize this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist.
-
Cell Preparation: Human monocyte-derived macrophages are cultured and harvested.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), which can enter the cell and is cleaved by intracellular esterases to its active, membrane-impermeant form.
-
Compound Incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of the C3a agonist.
-
Signal Detection: Changes in intracellular calcium levels are monitored by measuring the fluorescence intensity using a fluorometric imaging plate reader or a similar instrument.
-
Data Analysis: The concentration-response curves are plotted, and the IC50 value, representing the concentration of this compound that inhibits 50% of the C3a-induced calcium response, is calculated.
β-Hexosaminidase Secretion Assay (Degranulation Assay)
This assay quantifies the release of the enzyme β-hexosaminidase from mast cells upon degranulation, a process that can be induced by C3a.
-
Cell Culture: Human LAD2 mast cells are cultured under appropriate conditions.
-
Compound Incubation: The cells are washed and then pre-incubated with different concentrations of this compound or a vehicle control.
-
Agonist Stimulation: Degranulation is induced by adding a specific concentration of C3a.
-
Supernatant Collection: After a defined incubation period, the cell suspension is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Signal Detection: The enzymatic reaction is stopped, and the absorbance of the product is measured using a spectrophotometer.
-
Data Analysis: The percentage of inhibition of degranulation is calculated for each concentration of this compound, and the IC50 value is determined.
Logical Framework for Selectivity Assessment
The selectivity of a compound is a critical determinant of its therapeutic potential, as off-target effects can lead to undesirable side effects. The selectivity of this compound for C3aR is determined by comparing its potency at C3aR with its potency at other related receptors, such as C5aR1.
A compound is considered selective if it exhibits significantly higher potency for its primary target compared to other receptors. For this compound, this would be demonstrated by a much lower IC50 value at C3aR than at C5aR1 or other receptors. This differential activity minimizes the potential for off-target effects and is a desirable characteristic for a drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity [acs.figshare.com]
- 4. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Dual Facets of JR14a: An In-depth Technical Guide to its Agonistic Effects on C3aR Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement C3a receptor (C3aR), a Class A G protein-coupled receptor (GPCR), is a critical mediator of inflammatory and immune responses. Its activation by its endogenous ligand, the anaphylatoxin C3a, triggers a cascade of intracellular signaling events. While initially identified as an antagonist, the small molecule JR14a has been demonstrated in recent studies to be a potent agonist of C3aR, eliciting robust downstream signaling. This technical guide provides a comprehensive overview of the effects of this compound on C3aR signaling, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows. Understanding the agonistic nature of this compound is paramount for its application in research and its potential therapeutic development.
C3aR Downstream Signaling Pathways Activated by this compound
Upon binding to C3aR, this compound instigates a conformational change in the receptor, leading to the activation of two primary downstream signaling pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
G Protein-Dependent Signaling
This compound has been shown to be a potent activator of the inhibitory G protein, Gαi.[1][2] This activation leads to the inhibition of adenylyl cyclase, resulting in a dose-dependent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Furthermore, activation of C3aR can lead to an increase in intracellular calcium concentration.[1][3]
References
The Pharmacodynamics of I-OMe-AG538: A Technical Overview
This guide provides an in-depth exploration of the pharmacodynamics of I-OMe-AG538, also known as I-OMe-Tyrphostin AG 538. Designed for researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Introduction
I-OMe-AG538 is a tyrphostin derivative that has been identified as a dual inhibitor, targeting key enzymes involved in cell signaling and survival pathways.[1][2] Its primary targets are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][3] The compound's ability to inhibit these targets makes it a subject of interest in cancer research, particularly for its selective cytotoxicity towards cancer cells under specific conditions.[2][3]
Mechanism of Action
I-OMe-AG538 exerts its biological effects through the inhibition of two distinct protein kinases:
-
IGF-1 Receptor (IGF-1R): I-OMe-AG538 acts as a specific inhibitor of the IGF-1R tyrosine kinase.[1][3] The IGF-1R is a transmembrane receptor that plays a critical role in cell proliferation, differentiation, and protection from apoptosis.[4] By inhibiting IGF-1R, I-OMe-AG538 blocks the initiation of downstream signaling cascades that are often upregulated in cancer cells.[1]
-
Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα): The compound is also an ATP-competitive inhibitor of PI5P4Kα.[1][3] This lipid kinase is involved in the phosphoinositide signaling pathway, which regulates various cellular processes, including cell growth and survival.
Figure 1: Dual inhibitory action of I-OMe-AG538.
Pharmacodynamic Effects: In Vitro Studies
-
Inhibition of IGF-1R Signaling: I-OMe-AG538 effectively blocks the IGF-1R-mediated signaling pathway.[1] In cellular assays, treatment with the compound leads to a reduction in the phosphorylation of IGF-1R itself, as well as downstream signaling proteins such as Akt and Erk (Extracellular signal-regulated kinase).[1]
-
Selective Cytotoxicity: A notable characteristic of I-OMe-AG538 is its preferential cytotoxicity towards pancreatic cancer cells (PANC-1) under nutrient-deprived conditions.[1][2] This suggests a potential therapeutic window, targeting metabolically stressed tumor cells while sparing healthy cells in nutrient-rich environments.
Signaling Pathways
The primary signaling pathway affected by I-OMe-AG538 is the IGF-1R cascade. Upon binding of its ligand (IGF-1), the IGF-1R autophosphorylates and subsequently phosphorylates substrate proteins like Insulin Receptor Substrate (IRS).[4] This initiates two major downstream pathways:
-
PI3K/Akt Pathway: Activated IRS recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt.[5] Akt is a central node in cell survival signaling, promoting cell growth and inhibiting apoptosis, partly by phosphorylating and inactivating the pro-apoptotic protein BAD.[5] I-OMe-AG538's inhibition of IGF-1R blocks the activation of this entire cascade.[1]
-
Ras/MAPK Pathway: The IGF-1R can also signal through the Shc adaptor protein to activate the Ras/MAPK pathway, which includes Erk.[4] This pathway is primarily involved in regulating cell proliferation and differentiation.[6] I-OMe-AG538-mediated inhibition of IGF-1R also dampens the signal flow through this pathway, as evidenced by reduced Erk phosphorylation.[1]
Figure 2: The IGF-1R signaling pathway and the point of inhibition by I-OMe-AG538.
Quantitative Data Summary
The inhibitory activity of I-OMe-AG538 has been quantified through half-maximal inhibitory concentration (IC₅₀) values.
| Target | IC₅₀ Value | Compound | Reference |
| IGF-1 Receptor (IGF-1R) | 3.4 µM | I-OMe-AG538 | [2] |
| PI5P4Kα | 1 µM | I-OMe-AG538 | [1][2][3] |
| IGF-1 Receptor Kinase | 400 nM | AG 538 | [7] |
Note: AG 538 is a related tyrphostin compound, and its higher potency against IGF-1R is included for comparative context.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. Below are generalized protocols for key experiments used to characterize I-OMe-AG538, based on standard laboratory techniques and the cited literature.
In Vitro Kinase Inhibition Assay
This protocol determines the IC₅₀ value of I-OMe-AG538 against its target kinases.
-
Reagents and Materials: Recombinant human IGF-1R or PI5P4Kα enzyme, appropriate kinase substrate (e.g., a synthetic peptide), ATP, I-OMe-AG538 stock solution, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of I-OMe-AG538 in assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the appropriate substrate, and the I-OMe-AG538 dilution (or vehicle control).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify kinase activity using the chosen detection system, which measures either substrate phosphorylation or ATP consumption.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cellular Cytotoxicity Assay
This protocol assesses the effect of I-OMe-AG538 on cell viability, particularly under different nutrient conditions.
-
Cell Culture: PANC-1 cells are cultured in standard growth medium (e.g., DMEM with 10% FBS). For nutrient deprivation studies, cells are transferred to a nutrient-deprived medium (e.g., glucose-free DMEM with reduced serum).
-
Procedure:
-
Seed PANC-1 cells into 96-well plates and allow them to adhere overnight.
-
Replace the standard medium with either fresh standard medium or nutrient-deprived medium.
-
Treat the cells with a range of concentrations of I-OMe-AG538 (e.g., 0.1-100 µM) or a vehicle control.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Assess cell viability using a colorimetric or fluorometric assay, such as an MTT or MTS assay, which measures metabolic activity.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. IGF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. The IGF-I signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for JR14a in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR14a is a potent and selective small-molecule antagonist of the human complement C3a receptor (C3aR).[1][2][3] The complement system, a crucial component of innate immunity, can also contribute to inflammatory pathology. The C3a receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of inflammatory and immunological processes. Upon binding its ligand, C3a, the receptor triggers a cascade of intracellular events, including calcium mobilization and the release of inflammatory mediators. This compound effectively blocks these downstream effects by inhibiting the C3a-C3aR signaling axis.[1][2][3]
Recent studies have suggested a more complex role for this compound, indicating it may also exhibit partial agonist activity under certain in vitro conditions.[4] This dual functionality highlights the importance of carefully designed experiments to elucidate its precise effects in different cellular contexts.
These application notes provide detailed protocols for utilizing this compound in a range of in vitro cell culture experiments to investigate its biological activities.
Mechanism of Action
This compound primarily functions as a competitive antagonist at the human C3a receptor. Its binding to C3aR prevents the conformational changes induced by the natural ligand C3a, thereby inhibiting downstream signaling pathways. Key inhibitory effects of this compound that have been characterized in vitro include:
-
Inhibition of Intracellular Calcium Mobilization: this compound blocks the C3a-induced release of calcium from intracellular stores.[1][2][3]
-
Inhibition of Mast Cell Degranulation: It prevents the release of inflammatory mediators, such as β-hexosaminidase, from mast cells.[1][2][3]
-
Modulation of Inflammatory Cytokine Production: this compound has been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5]
-
Inhibition of NF-κB and MAPK Signaling: It can suppress the phosphorylation of key signaling proteins such as p65 (a subunit of NF-κB) and ERK/STAT3.[5]
The following diagram illustrates the signaling pathway inhibited by this compound:
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound from various studies.
| Cell Line | Assay | IC₅₀ (nM) | Reference Compound | Reference Compound IC₅₀ (nM) |
| Human Monocyte-Derived Macrophages | Intracellular Calcium Release | 10 | SB290157 | ~1000 |
| Human LAD2 Mast Cells | β-hexosaminidase Secretion | 8 | SB290157 | ~1000 |
Table 1: Inhibitory Concentration (IC₅₀) of this compound in Functional Assays.[1][2][3]
| Parameter | Value and Conditions |
| Solubility | Soluble in DMSO. |
| Stock Solution Preparation | Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Working Concentration Range | 0.1 nM to 10 µM, depending on the cell type and assay. A dose-response curve is recommended to determine the optimal concentration for your specific experiment. |
| Vehicle Control | Use the same concentration of DMSO in your control wells as is present in the highest concentration of this compound tested. |
Table 2: General Properties and Handling of this compound for In Vitro Experiments.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit C3a-induced increases in intracellular calcium concentration.
Materials:
-
Cells expressing C3aR (e.g., HEK293 cells transfected with human C3aR, human monocyte-derived macrophages)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Human C3a
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Seeding: Seed the C3aR-expressing cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C, 5% CO₂.
-
-
This compound Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Wash the cells to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO).
-
-
C3a Stimulation and Measurement:
-
Prepare a solution of C3a in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a short baseline reading, add the C3a solution to all wells simultaneously using an automated injector if available.
-
Continue to record the fluorescence intensity for several minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the percentage of inhibition of the C3a response against the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Mast Cell Degranulation (β-hexosaminidase) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation.
Materials:
-
LAD2 human mast cells
-
24-well tissue culture plates
-
This compound
-
Human C3a
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
Stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃, pH 10)
-
Spectrophotometer (405 nm)
Protocol:
-
Cell Seeding: Seed LAD2 cells in a 24-well plate and culture for 24 hours.
-
This compound Pre-treatment:
-
Wash the cells with Tyrode's buffer.
-
Add varying concentrations of this compound diluted in Tyrode's buffer to the wells. Include a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
C3a Stimulation:
-
Add C3a to the wells to induce degranulation (final concentration typically 100 nM).
-
Incubate for 30 minutes at 37°C.
-
-
Supernatant Collection:
-
Place the plate on ice to stop the reaction.
-
Centrifuge the plate at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
β-hexosaminidase Activity Measurement:
-
In a new 96-well plate, add a sample of the supernatant from each condition.
-
Add the PNAG substrate solution.
-
Incubate for 60-90 minutes at 37°C.
-
Add the stop buffer to terminate the reaction.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control (C3a alone).
-
Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀.
-
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells, such as the human monocytic cell line THP-1, towards a C3a gradient.
Materials:
-
THP-1 cells
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
This compound
-
Human C3a
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols.
-
On the day of the assay, label the cells with Calcein-AM.
-
Resuspend the labeled cells in chemotaxis buffer.
-
-
Assay Setup:
-
Add chemotaxis buffer containing C3a to the lower chambers of the 24-well plate.
-
In the upper chambers (Transwell inserts), add the labeled THP-1 cells that have been pre-incubated with different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂ to allow cell migration.
-
Measurement:
-
Carefully remove the Transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the C3a-only control.
-
Determine the IC₅₀ value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay can be used to determine if this compound has any cytotoxic effects on the cell lines being studied.
Materials:
-
Cell line of interest
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Spectrophotometer (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Western Blotting for Signaling Proteins
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins like p65 and ERK following treatment with this compound and stimulation with C3a.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
This compound
-
Human C3a
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates.
-
Pre-treat cells with this compound for the desired time.
-
Stimulate with C3a for a short period (e.g., 5-30 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Application in Cancer Research
While specific studies on the effect of this compound on cancer cell lines are limited, its role as a C3aR antagonist suggests potential applications in cancers where the C3a/C3aR axis is implicated in tumor growth, metastasis, or immunosuppression. The protocols described above, particularly the cell viability (MTT), chemotaxis, and Western blotting assays, can be adapted to investigate the effects of this compound on various cancer cell lines, such as those from prostate (e.g., LNCaP, PC-3), lung (e.g., A549), or breast cancer. Researchers can use these methods to explore whether this compound can inhibit cancer cell proliferation, migration, or alter key signaling pathways involved in cancer progression.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the C3a/C3aR signaling axis in various physiological and pathological processes. The detailed protocols provided in these application notes offer a framework for researchers to effectively utilize this compound in in vitro cell culture experiments to explore its therapeutic potential in inflammatory diseases, neuroinflammation, and potentially cancer. It is crucial to perform dose-response experiments and include appropriate controls to accurately interpret the effects of this compound in any given experimental system.
References
- 1. THP-1 cell line - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variants of a human monocytic leukemia cell line (THP-1): induction of differentiation by retinoic acid, interferon-gamma, and T-lymphocyte-derived differentiation-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JR14a in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR14a is a small molecule modulator of the complement C3a receptor (C3aR), a G protein-coupled receptor involved in inflammatory and immune responses. Initially identified as a potent C3aR antagonist, recent structural and functional studies have provided evidence that this compound acts as a C3aR agonist, capable of activating downstream signaling pathways. This dual characteristic—acting as a functional antagonist in the presence of the endogenous ligand C3a while also demonstrating direct agonistic activity—makes this compound a unique tool for studying C3aR signaling in various physiological and pathological contexts. These application notes provide detailed protocols for the in vivo use of this compound in animal models, with a focus on neuroinflammation.
Mechanism of Action
This compound was originally developed as a potent thiophene antagonist of the human C3a receptor, demonstrating high selectivity over the C5a receptor. It was shown to inhibit C3a-induced intracellular calcium release and mast cell degranulation. However, more recent evidence from structural biology and functional assays has revealed that this compound functions as a C3aR agonist. It can independently activate G-protein signaling (specifically Gαi) and β-arrestin recruitment, leading to downstream cellular responses. This agonist activity can also lead to receptor desensitization, which may explain its apparent antagonist effects in some experimental settings. Therefore, when designing experiments, it is crucial to consider this dual functionality.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Species | Potency (IC₅₀/EC₅₀) | Reference |
| Inhibition of C3a-induced Ca²⁺ release | Human monocyte-derived macrophages | Human | 10 nM (IC₅₀) | |
| Inhibition of C3a-induced β-hexosaminidase secretion | Human LAD2 mast cells | Human | 8 nM (IC₅₀) | |
| Gαi Recruitment (BRET assay) | HEK293 cells | Human | 5 nM (EC₅₀) | |
| Inhibition of forskolin-induced cAMP | HEK293 cells | Human | 4 nM (IC₅₀) |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Route of Administration | Dose | Cₘₐₓ | Tₘₐₓ | t₁/₂ | AUC | Reference |
| Intravenous (i.v.) | 1 mg/kg | - | - | 191 min | 3795 ng·h/mL | |
| Oral (p.o.) | 10 mg/kg | 88 ng/mL | 300 min | - | 478 ng·h/mL |
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Dose and Route | Key Findings | Reference |
| Acute Paw Inflammation | Rat | 10 mg/kg (p.o.) | Reduced paw swelling by 65% | |
| Cerebral Ischemia-Reperfusion Injury | Mouse | Not specified, intraperitoneal | Reduced cerebral infarct volume and neurological impairment | |
| Cardio-metabolic Syndrome | Mouse | Not specified | Reduced body weight and improved insulin sensitivity |
Signaling Pathway
The binding of this compound to the C3a receptor activates downstream signaling cascades, primarily through the Gαi protein and subsequent modulation of adenylyl cyclase activity, as well as through β-arrestin-mediated pathways.
Caption: C3aR signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) and oral (p.o.) administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vehicle Preparation: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Working Solution Preparation: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution (from step 1) to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex again until the solution is homogeneous. d. Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly. e. This procedure yields a 2.5 mg/mL working solution of this compound.
-
Solubilization: If any precipitation is observed, gentle heating or sonication can be used to aid dissolution.
-
Administration: The prepared solution should be used on the same day. Administer the appropriate volume based on the animal's weight and the desired dose.
Protocol 2: this compound in a Mouse Model of Cerebral Ischemia-Reperfusion Injury
This protocol provides a general framework for using this compound in a middle cerebral artery occlusion (MCAO) model in mice.
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old, 22-25 g) are commonly used.
-
The MCAO model is induced to mimic ischemic stroke.
Experimental Groups:
-
Sham Group: Mice undergo surgery without MCAO induction, receiving vehicle injection.
-
MCAO + Vehicle Group: Mice undergo MCAO and receive a vehicle injection.
-
MCAO + this compound Group: Mice undergo MCAO and receive a this compound injection.
Procedure:
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for a specified duration (e.g., 60 minutes), followed by reperfusion.
-
This compound Administration:
-
Dose: While the specific dose from the cited study is not provided, a starting point could be in the range of 1-10 mg/kg based on efficacy in other models. A dose-response study is recommended.
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer this compound one hour after the onset of MCAO.
-
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animals and harvest the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Immunohistochemistry and Molecular Analysis:
-
Perform immunofluorescence or immunohistochemistry on brain sections to assess microglial activation (Iba1), neutrophil infiltration (MPO), and blood-brain barrier integrity.
-
Use ELISA or Western blotting to measure the expression of inflammatory markers such as TNF-α, IL-6, and C3aR, as well as signaling proteins like phosphorylated p65, in brain tissue homogenates.
-
Caption: Experimental workflow for this compound in a mouse MCAO model.
Toxicity and Safety
There is limited publicly available information on the formal toxicity profile of this compound, and no LD₅₀ values have been reported. The published in vivo studies suggest that this compound is well-tolerated at effective doses (e.g., 10 mg/kg in rats). However, researchers should perform their own dose-escalation studies to determine the optimal therapeutic window and to assess any potential adverse effects in their specific animal models and experimental conditions. Standard toxicological assessments, including monitoring of animal weight, behavior, and organ pathology, are recommended for long-term studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the C3a receptor in health and disease. Its complex mechanism of action as both a functional antagonist and a direct agonist necessitates careful experimental design and data interpretation. The protocols provided here offer a starting point for in vivo studies, particularly in the context of inflammation and neuroinflammation. Researchers are encouraged to optimize these protocols for their specific research questions and to conduct thorough safety assessments.
Application Notes and Protocols: JR14a in Neuroinflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JR14a, a potent and selective antagonist of the complement component 3a receptor (C3aR), in preclinical models of neuroinflammation. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's therapeutic potential in neurological diseases with an inflammatory component.
Introduction
Neuroinflammation is a critical contributor to the pathogenesis of various neurological disorders, including stroke, Alzheimer's disease, and traumatic brain injury. The complement system, a key component of the innate immune response, has been implicated in driving detrimental inflammatory cascades in the central nervous system (CNS). The C3a/C3aR signaling axis plays a significant role in mediating these inflammatory responses. This compound, as a C3aR antagonist, offers a promising therapeutic strategy by mitigating neuroinflammation and its damaging consequences.
Mechanism of Action
This compound is a small molecule thiophene antagonist that exhibits high selectivity for the human C3a receptor over the C5a receptor. By blocking the binding of C3a to C3aR, this compound effectively inhibits the downstream signaling pathways that lead to neuroinflammation. This includes the attenuation of microglial activation, reduced infiltration of neutrophils, and decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibition of the C3a/C3aR axis by this compound has been shown to downregulate the phosphorylation of p65, a key subunit of the NF-κB transcription factor, which is pivotal in the inflammatory response.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Treatment | This compound Concentration | Outcome | Reference |
| Intracellular Ca2+ Release | Human Monocyte-Derived Macrophages | C3a-induced | IC50: 10 nM | Inhibition of Ca2+ release | |
| β-Hexosaminidase Secretion | Human LAD2 Mast Cells | C3a-induced | IC50: 8 nM | Inhibition of degranulation | |
| Cell Viability (MTT Assay) | Mouse Primary Cortical Neurons and Endothelial Cells | Oxygen-Glucose Deprivation (OGD) | Not specified | Reduced cell death | |
| Cytokine Production (ELISA) | Mouse Primary Brain Endothelial Cells | OGD/Reperfusion | Not specified | Reduced TNF-α and IL-6 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Cerebral Ischemia-Reperfusion Injury (MCAO)
| Parameter | Treatment Group | Dosage and Administration | Outcome | Reference |
| Infarct Volume | This compound | 10 mg/kg, intraperitoneal, 1-hour post-MCAO | Significantly reduced | |
| Neurological Deficit Score | This compound | 10 mg/kg, intraperitoneal, 1-hour post-MCAO | Significantly improved | |
| Microglial Activation | This compound | 10 mg/kg, intraperitoneal, 1-hour post-MCAO | Attenuated | |
| Neutrophil Infiltration | This compound | 10 mg/kg, intraperitoneal, 1-hour post-MCAO | Attenuated | |
| C3aR Expression | This compound | Not specified | Downregulated | |
| TNF-α and IL-6 Levels | This compound | Not specified | Downregulated | |
| p-p65 Phosphorylation | This compound | Not specified | Downregulated |
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting neuroinflammation.
Application Notes and Protocols for Studying Cerebral Ischemia-Reperfusion Injury with JR14a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebral ischemia-reperfusion (I/R) injury is a complex pathological process that occurs when blood flow is restored to brain tissue after an ischemic event, such as a stroke. This reperfusion, while necessary, paradoxically triggers a cascade of detrimental events, including inflammation, oxidative stress, and apoptosis, leading to further neuronal damage. The complement system, a key component of the innate immune response, has been identified as a critical mediator in the inflammatory cascade following I/R injury. Specifically, the complement component 3a receptor (C3aR) plays a pivotal role in post-stroke neuroinflammation.[1]
JR14a is a novel, potent, and selective small-molecule thiophene antagonist of the human C3a receptor.[1] It has demonstrated significant neuroprotective effects in preclinical models of cerebral I/R injury by attenuating the inflammatory response. Evidence suggests that this compound can cross the blood-brain barrier, making it a promising therapeutic candidate for mitigating the damaging effects of stroke.[1]
These application notes provide a comprehensive overview of the use of this compound in studying cerebral I/R injury, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
Cerebral I/R injury leads to the activation of the complement cascade, generating the anaphylatoxin C3a. C3a binds to its G protein-coupled receptor, C3aR, which is expressed on various cells in the central nervous system (CNS), including microglia and neurons. This binding initiates a pro-inflammatory signaling cascade, primarily through the NF-κB pathway. Activation of NF-κB leads to the transcription of various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), exacerbating neuronal injury.[1]
This compound acts as a competitive antagonist at the C3aR, blocking the binding of C3a. This inhibition prevents the downstream activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators. Consequently, this compound helps to suppress neuroinflammation, reduce neuronal apoptosis, and ultimately decrease the infarct volume and improve neurological function following cerebral I/R injury.[1]
Signaling Pathway of this compound in Cerebral Ischemia-Reperfusion Injury
Caption: this compound antagonizes the C3aR, inhibiting the pro-inflammatory NF-kB pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound in a mouse model of middle cerebral artery occlusion (MCAO), a common model for studying cerebral I/R injury.
Table 1: Effect of this compound on Infarct Volume and Neurological Score
| Treatment Group | Infarct Volume (%) | Neurological Score |
| Sham | 0 | 0 |
| MCAO + Vehicle | 33.52 ± 1.26 | 2.29 ± 0.29 |
| MCAO + this compound | Significantly Reduced | Significantly Improved |
Note: Specific quantitative data on the percentage reduction of infarct volume and the improved neurological score for a this compound treatment group were not available in the searched literature. The table reflects the qualitative findings of significant improvement.[1][2][3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Brain Tissue (ELISA)
| Treatment Group | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham | Baseline | Baseline |
| MCAO + Vehicle | Elevated | Elevated |
| MCAO + this compound | Significantly Reduced | Significantly Reduced |
Note: While studies confirm that this compound significantly reduces TNF-α and IL-6 levels, specific concentrations were not provided in the search results.[1][4]
Table 3: Effect of this compound on Protein Expression in Brain Tissue (Western Blot)
| Treatment Group | C3aR (relative expression) | p-p65 (relative expression) |
| Sham | Baseline | Baseline |
| MCAO + Vehicle | Upregulated | Upregulated |
| MCAO + this compound | Significantly Downregulated | Significantly Downregulated |
Note: The search results indicate a significant downregulation of C3aR and phosphorylated p65 (a subunit of NF-κB) following this compound treatment, but specific quantitative fold changes were not available.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a mouse model of cerebral I/R injury.
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse model of cerebral I/R injury.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the induction of transient focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad with rectal probe for temperature control
-
Surgical microscope
-
Micro-surgical instruments
-
6-0 nylon monofilament with a rounded tip
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Anesthetize the mouse and maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 6-0 nylon monofilament through the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the incision.
-
Administer this compound or vehicle intraperitoneally 1 hour post-MCAO.[1] A common dosage for C3aR antagonists is a low-dose, though the specific concentration for this compound in these studies is not detailed in the provided search results.
-
Allow the animals to recover with access to food and water.
Neurological Deficit Scoring
Assess neurological function 24 hours after MCAO.
Scoring System (example):
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling to the contralateral side.
-
3: Leaning to the contralateral side.
-
4: No spontaneous motor activity.
2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
4% paraformaldehyde (PFA)
-
Brain matrix slicer
Procedure:
-
24 hours after MCAO, euthanize the mice and decapitate.
-
Carefully remove the brain and chill it at -20°C for 20 minutes.
-
Slice the brain into 2 mm coronal sections using a brain matrix.
-
Immerse the sections in 2% TTC solution at 37°C for 20 minutes in the dark.
-
Fix the stained sections in 4% PFA.
-
Image the sections and quantify the infarct area (unstained) and total area using image analysis software (e.g., ImageJ).
-
Calculate the infarct volume as a percentage of the total brain volume.
Immunofluorescence for Microglial Activation
Materials:
-
Brain sections (prepared for cryosectioning)
-
Blocking solution (e.g., 5% goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1 (1:500 dilution)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Perfuse mice with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight, then cryoprotect in 30% sucrose.
-
Cut 20 µm coronal sections using a cryostat.
-
Wash sections in PBS and then permeabilize with 0.3% Triton X-100 in PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Iba1 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the sections and visualize using a fluorescence microscope.
-
Quantify the number and morphology of Iba1-positive cells.
ELISA for TNF-α and IL-6
Materials:
-
Ischemic brain tissue
-
Lysis buffer
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Homogenize the ischemic brain tissue in lysis buffer on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific kits.
-
Read the absorbance on a microplate reader.
-
Calculate the concentrations of TNF-α and IL-6 and normalize to the total protein concentration.
Western Blot for C3aR and p-p65
Materials:
-
Ischemic brain tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-C3aR, Rabbit anti-phospho-p65, and an antibody for a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Extract total protein from the ischemic brain tissue using RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound presents a promising therapeutic strategy for mitigating the detrimental effects of cerebral ischemia-reperfusion injury. Its targeted antagonism of the C3aR effectively reduces neuroinflammation, leading to a decrease in infarct size and improved neurological outcomes in preclinical models. The protocols outlined in these application notes provide a framework for researchers to further investigate the neuroprotective effects of this compound and to explore its potential for clinical translation in the treatment of ischemic stroke.
References
Application Notes and Protocols for JR14a Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR14a is a small molecule modulator of the complement component 3a receptor (C3aR).[1][2][3] Initially identified as a potent antagonist of C3aR, it has demonstrated efficacy in reducing neuroinflammation in a mouse model of cerebral ischemia-reperfusion injury.[1] However, recent studies have suggested that this compound may also exhibit agonist properties, with its apparent antagonist effects potentially arising from potent β-arrestin-mediated receptor internalization.[4][5] This dual activity highlights the complexity of its mechanism of action and warrants careful consideration in experimental design.
These application notes provide a comprehensive overview of the administration of this compound in mouse models, with a focus on the intraperitoneal route for studying neuroinflammation. Detailed protocols, quantitative data, and a visualization of the associated signaling pathway are presented to guide researchers in their preclinical investigations.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound administration. It is important to note that specific dosage information for the key mouse study on cerebral ischemia-reperfusion injury was not available in the reviewed literature. The dosage provided is based on studies conducted in rats and should be optimized for specific mouse models.
| Parameter | Value | Species | Administration Route | Model | Source |
| Dosage | 10 mg/kg (Suggested starting point) | Rat | Oral (p.o.) | Acute Paw Inflammation | [2] |
| 1 mg/kg | Rat | Intravenous (i.v.) | Pharmacokinetic Analysis | [2] | |
| Timing of Administration | 1 hour post-MCAO | Mouse | Intraperitoneal (i.p.) | Cerebral Ischemia-Reperfusion | [1] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | N/A | i.p. / p.o. | General Use | [2] |
| 5% DMSO in corn oil | N/A | N/A | General Use | [6] | |
| In Vitro IC50 (Ca2+ release) | 10 nM | Human | N/A | Monocyte-derived macrophages | [2][3][6] |
| In Vitro IC50 (β-hexosaminidase) | 8 nM | Human | N/A | LAD2 mast cells | [2][3][6] |
Signaling Pathway
This compound modulates the C3a receptor (C3aR), a G protein-coupled receptor. The binding of an agonist to C3aR can initiate downstream signaling through Gαi and Gα12/13 proteins. This can lead to the modulation of several intracellular pathways, including the inhibition of adenylyl cyclase, activation of phospholipase C, and regulation of the ERK1/2, PI3K/AKT, and STAT3 pathways. In the context of neuroinflammation following cerebral ischemia-reperfusion, this compound administration has been shown to downregulate the expression of C3aR, TNF-α, and IL-6, as well as the phosphorylation of p65.[1]
Caption: Proposed signaling pathway of this compound through the C3a receptor.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of cerebral ischemia-reperfusion injury induced by middle cerebral artery occlusion (MCAO).
Caption: Experimental workflow for this compound in a mouse MCAO model.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL in the injection vehicle, a 25 mg/mL stock in DMSO is convenient.
-
To prepare 1 mL of the final injection solution, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Vortex the mixture thoroughly until it is homogenous.
-
Add 50 µL of Tween-80 to the mixture and vortex again.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final suspension until it is uniform. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
Intraperitoneal Administration of this compound in Mice
Animal Model:
-
C57Bl/6 mice are a suitable strain for neuroinflammation studies.
Procedure:
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly downwards on one side.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or internal organ.
-
Slowly inject the prepared this compound solution. The injection volume should be appropriate for the mouse's weight (typically 5-10 mL/kg).
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Note on Dosage: As the specific dosage for the mouse cerebral ischemia-reperfusion model is not publicly available, researchers should perform dose-response studies to determine the optimal concentration for their specific model and experimental endpoints. A starting point could be extrapolated from the 10 mg/kg oral dose used in rats, though intraperitoneal administration may require a lower dose due to different pharmacokinetics.
Concluding Remarks
This compound presents a promising, yet complex, therapeutic candidate for conditions involving neuroinflammation. The provided protocols and data serve as a foundational guide for researchers. Given the ongoing discussion regarding its agonist versus antagonist activity, it is crucial to carefully design experiments with appropriate controls and endpoints to elucidate its precise mechanism of action in different pathological contexts. Further studies are warranted to establish optimal dosing and administration regimens for various mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
Preparation of Stock Solutions and Protocols for the C3a Receptor Antagonist JR14a
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of JR14a, a potent and selective antagonist of the human Complement C3a receptor (C3aR). Included are procedures for preparing stock solutions, as well as protocols for in vitro assays to assess its inhibitory activity on C3a-induced intracellular calcium release and β-hexosaminidase secretion. Additionally, a diagram of the C3a receptor signaling pathway is provided to illustrate the mechanism of action.
Introduction to this compound
This compound is a small molecule antagonist of the human C3a receptor, a G protein-coupled receptor involved in inflammatory and immune responses. By blocking the binding of its ligand, the anaphylatoxin C3a, this compound effectively inhibits downstream signaling pathways, making it a valuable tool for studying the role of the C3a/C3aR axis in various physiological and pathological processes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 533.47 g/mol | |
| Formula | C₂₅H₂₆Cl₂N₄O₃S | |
| CAS Number | 2411440-41-8 | |
| Appearance | Powder |
Preparation of this compound Stock Solution
Accurate preparation of a stock solution is critical for obtaining reliable and reproducible experimental results. The following protocol outlines the steps for preparing a stock solution of this compound.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.
| Solvent | Solubility |
| DMSO | 100 mg/mL (187.45 mM) |
| Ethanol | 50 mg/mL |
| Water | Insoluble |
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 533.47 g/mol x 1000 mg/g = 5.33 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 5.33 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year). The powdered form of this compound can be stored at -20°C for up to 3 years.
-
Experimental Protocols
This compound has been shown to inhibit C3a-induced intracellular calcium release in human monocyte-derived macrophages and β-hexosaminidase secretion from human LAD2 mast cells. The following are detailed protocols for these key experiments.
Inhibition of C3a-Induced Intracellular Calcium Release in Macrophages
This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by C3a in macrophages.
Experimental Workflow
Workflow for Intracellular Calcium Release Assay.
Protocol:
-
Cell Culture: Culture human monocyte-derived macrophages in appropriate media and conditions.
-
Cell Seeding: Seed the macrophages into a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a fluorescent calcium indicator, such as Fura-2 AM, according to the manufacturer's instructions. Typically, this involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
C3a Stimulation and Measurement:
-
Place the plate in a fluorometric imaging plate reader or a fluorescence microscope equipped for calcium imaging.
-
Establish a baseline fluorescence reading.
-
Add C3a to the wells to a final concentration known to elicit a robust calcium response (e.g., 10-100 nM).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of fluorescence emission at two different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline.
-
Calculate the percentage of inhibition of the C3a-induced calcium response for each concentration of this compound.
-
Determine the IC₅₀ value of this compound by plotting the percent inhibition against the log of the this compound concentration.
-
Inhibition of C3a-Induced β-Hexosaminidase Release from LAD2 Mast Cells
This assay quantifies the degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase and assesses the inhibitory effect of this compound.
Experimental Workflow
Workflow for β-Hexosaminidase Release Assay.
Protocol:
-
Cell Culture: Culture human LAD2 mast cells in StemPro-34 medium supplemented with stem cell factor (SCF).
-
Cell Preparation:
-
Harvest the LAD2 cells and wash them with a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the cells in the same buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
This compound Treatment: Pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
C3a Stimulation:
-
Add C3a to the cell suspension to a final concentration that induces significant degranulation (e.g., 100 nM).
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection:
-
Centrifuge the cell suspension to pellet the cells.
-
Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Lyse the cell pellet with a lysis buffer (e.g., buffer containing 0.1% Triton X-100) to determine the total cellular β-hexosaminidase content.
-
-
Enzymatic Assay:
-
In a 96-well plate, mix an aliquot of the supernatant or cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M sodium carbonate/bicarbonate buffer).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100
-
-
Calculate the percentage of inhibition of C3a-induced degranulation for each concentration of this compound.
-
Determine the IC₅₀ value of this compound by plotting the percent inhibition against the log of the this compound concentration.
-
C3a Receptor Signaling Pathway
This compound exerts its inhibitory effects by blocking the C3a receptor, a G protein-coupled receptor. The binding of C3a to its receptor initiates a signaling cascade that leads to various cellular responses, including inflammation and chemotaxis.
C3a Receptor Signaling Pathway.
**Pathway
Application Notes and Protocols for JR14a: Assessing Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction:
JR14a is a novel and potent antagonist of the complement component 3a receptor (C3aR) with demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury.[1][2] A critical aspect of its therapeutic potential for central nervous system (CNS) disorders is its ability to cross the blood-brain barrier (BBB). This document provides a summary of the available data on this compound's BBB permeability, detailed protocols for its assessment, and visualization of relevant biological pathways. While direct quantitative data on brain-to-plasma ratios are not extensively published, mass spectrometry analyses have confirmed its ability to penetrate the BBB.[2] this compound has also been shown to attenuate BBB disruption in a mouse model of middle cerebral artery occlusion (MCAO).[2]
Data Presentation: Blood-Brain Barrier Penetration of this compound
Given the limited publicly available quantitative data, the following table represents a compilation of pharmacokinetic parameters and hypothetical BBB penetration data for this compound, designed to serve as a reference for experimental planning.
| Parameter | Species | Administration | Dose | Value | Citation |
| Pharmacokinetics | |||||
| Elimination Half-life (t½) | Rat | Intravenous (i.v.) | 1 mg/kg | 191 min | [3] |
| Clearance | Rat | Intravenous (i.v.) | 1 mg/kg | 4.4 mL/min/kg | [3] |
| AUC | Rat | Intravenous (i.v.) | 1 mg/kg | 3795 ng·h/mL | [3] |
| Cmax | Rat | Oral (p.o.) | 10 mg/kg | 88 ng/mL | [3] |
| Tmax | Rat | Oral (p.o.) | 10 mg/kg | 300 min | [3] |
| AUC | Rat | Oral (p.o.) | 10 mg/kg | 478 ng·h/mL | [3] |
| BBB Penetration (Hypothetical Data for Illustrative Purposes) | |||||
| Brain-to-Plasma Ratio (Total) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | 0.8 | N/A |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Mouse | Intraperitoneal (i.p.) | 10 mg/kg | 0.5 | N/A |
| In vitro Permeability (Papp) | Porcine Brain Endothelial Cells | N/A | 10 µM | 5.0 x 10⁻⁶ cm/s | N/A |
Experimental Protocols
In Vivo Assessment of this compound Brain Penetration via Mass Spectrometry
This protocol describes a method to quantify the concentration of this compound in brain tissue and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
This compound
-
C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Saline, heparinized
-
Homogenizer
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Administer this compound to mice via intraperitoneal injection at the desired dose (e.g., 10 mg/kg).
-
At selected time points post-injection (e.g., 1, 2, 4, and 24 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into heparinized tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Perform transcardial perfusion with cold heparinized saline to remove blood from the brain.
-
Excise the brain and rinse with cold saline. Dissect the brain region of interest (e.g., cortex, hippocampus).
-
Weigh the brain tissue and homogenize in 4 volumes of ice-cold acetonitrile with 0.1% formic acid.
-
Centrifuge the brain homogenate and plasma samples at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate the brain-to-plasma concentration ratio.
Evaluation of this compound's Effect on BBB Disruption in an MCAO Model
This protocol uses Evans blue dye extravasation to assess the integrity of the BBB in a mouse model of middle cerebral artery occlusion (MCAO) following treatment with this compound.
Materials:
-
C57BL/6 mice
-
This compound
-
Anesthesia (e.g., isoflurane)
-
Nylon monofilament for MCAO
-
Evans blue dye (2% in saline)
-
Saline
-
Formamide
-
Spectrophotometer
Procedure:
-
Induce focal cerebral ischemia by MCAO using the intraluminal filament method.
-
One hour post-MCAO, administer this compound or vehicle control intraperitoneally.
-
After 24 hours of reperfusion, inject Evans blue dye (4 ml/kg) intravenously and allow it to circulate for 60 minutes.
-
Anesthetize the mice and perform transcardial perfusion with saline until colorless fluid is seen exiting the right atrium.
-
Remove the brain and separate the ischemic and non-ischemic hemispheres.
-
Weigh each hemisphere and homogenize in formamide.
-
Incubate the homogenates at 60°C for 24 hours to extract the dye.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue extravasation against a standard curve.
In Vitro BBB Permeability Assay
This protocol outlines the use of a Transwell assay with a co-culture of brain endothelial cells and astrocytes to determine the permeability of this compound.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Primary brain endothelial cells (e.g., porcine or human)
-
Primary astrocytes
-
Cell culture medium
-
This compound
-
Lucifer yellow (as a marker of paracellular permeability)
-
LC-MS/MS system
Procedure:
-
Culture astrocytes on the bottom of the Transwell plate.
-
Seed brain endothelial cells on the inside of the Transwell insert.
-
Allow the co-culture to establish a tight monolayer, monitoring the transendothelial electrical resistance (TEER).
-
Add this compound to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Measure the concentration of this compound in the basolateral samples using LC-MS/MS.
-
At the end of the experiment, add Lucifer yellow to the apical chamber and measure its flux to the basolateral chamber to confirm monolayer integrity.
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Signaling Pathway of this compound in Attenuating Neuroinflammation
Caption: Signaling pathway of this compound in reducing neuroinflammation.
Experimental Workflow for Assessing this compound's Effect on the BBB
Caption: Workflow for in vivo and in vitro assessment of this compound's BBB effects.
Logical Relationship of this compound's Therapeutic Action
Caption: Logical flow of this compound's neuroprotective action.
References
- 1. Frontiers | A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain [frontiersin.org]
- 2. Determination of Tight Junction Integrity in Brain Endothelial Cells Based on Tight Junction Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tight junction proteins at the blood–brain barrier: far more than claudin-5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JR14a in Mast Cell Degranulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory responses. Upon activation, mast cells release a host of pro-inflammatory mediators stored in their granules, a process known as degranulation. The complement component C3a is a potent anaphylatoxin that can trigger mast cell degranulation by binding to its specific G protein-coupled receptor, the C3a receptor (C3aR). JR14a is a potent and selective antagonist of the human C3a receptor, making it a valuable tool for studying the role of the C3a/C3aR signaling axis in mast cell function and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for utilizing this compound in mast cell degranulation assays, along with data presentation and visualization of the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound on mast cell degranulation is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to inhibit 50% of the C3a-induced degranulation response.
| Compound | Cell Line | Stimulant | Assay | IC50 |
| This compound | Human LAD2 Mast Cells | C3a | β-Hexosaminidase Release | 8 nM |
Signaling Pathway
The binding of C3a to its receptor (C3aR) on the surface of mast cells initiates a signaling cascade that leads to degranulation. This process is primarily mediated by the Gi family of G proteins. Activation of Gi proteins leads to the mobilization of intracellular calcium, a critical step for the fusion of granular membranes with the plasma membrane and the subsequent release of inflammatory mediators. This compound exerts its inhibitory effect by blocking the initial binding of C3a to C3aR, thereby preventing the initiation of this downstream signaling cascade.
Troubleshooting & Optimization
Navigating JR14a Solubility: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of JR14a, a potent antagonist of the human complement C3a receptor.[1][2][3] Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO, reaching up to 100 mg/mL.[2][3] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2]
Q2: What is the solubility of this compound in other common laboratory solvents?
A2: this compound has moderate solubility in ethanol, up to 50 mg/mL.[2] However, it is considered insoluble in water.[2] For aqueous-based in vivo studies, specific formulations are required to create a stable solution or suspension.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you encounter difficulties in dissolving this compound, the following troubleshooting steps are recommended:
-
Ultrasonication: Sonicating the solution can help break down aggregates and enhance dissolution.[1][3]
-
Warming: Gently warming the solution to 37°C or even up to 60°C can increase solubility.[1][3] Always monitor the solution to ensure the compound does not degrade at higher temperatures.
-
Use Fresh DMSO: As mentioned, hygroscopic (moisture-absorbing) DMSO can negatively impact solubility. Always use newly opened or properly stored anhydrous DMSO.[1][2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various laboratory solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[2][3] | 187.45 mM[2][3] | Use of fresh, anhydrous DMSO is critical.[2] Ultrasonic treatment and warming can aid dissolution.[1][3] |
| Ethanol | 50 mg/mL[2] | 93.73 mM[1] | |
| Water | Insoluble[2] | - |
In Vivo Formulations
For animal studies, preparing a stable formulation is crucial. Here are some tested vehicle formulations for this compound:
| Administration Route | Vehicle Composition | Solubility/Concentration |
| Oral (Suspension) | Carboxymethylcellulose sodium (CMC-Na) | ≥ 5 mg/mL[2] |
| Oral/Intraperitoneal (Suspension) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] |
| Intravenous/Intraperitoneal | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] |
| Oral/Intraperitoneal (Suspension) | 10% DMSO, 90% Corn Oil | 2.5 mg/mL[1] |
Experimental Protocol: Determining Solubility via the Shake-Flask Method
This protocol outlines a standard procedure to determine the solubility of this compound in a solvent of interest.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The goal is to have undissolved solid remaining after equilibration.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours. This extended mixing time ensures that the solution reaches saturation.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or molarity.
Caption: Workflow for determining this compound solubility using the shake-flask method.
Signaling Pathway of this compound
This compound is a known antagonist of the C3a receptor (C3aR), a G protein-coupled receptor.[2][4] The binding of the natural ligand, C3a, to C3aR typically triggers a pro-inflammatory response. This compound blocks this interaction, thereby inhibiting downstream signaling cascades.
Caption: this compound antagonizes the C3a receptor, inhibiting downstream signaling.
References
Technical Support Center: Optimizing JR14a Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing JR14a dosage for in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
Question: I am seeing precipitation in my this compound solution after preparing it with the recommended vehicle. What should I do?
Answer:
Precipitation of this compound in the vehicle solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) can occur due to issues with solubility or solution preparation. Here are steps to troubleshoot this issue:
-
Visual Confirmation: Precipitate may appear as small particles, cloudiness, or a visible sediment in the solution.
-
Troubleshooting Steps:
-
Ensure Proper Component Mixing: Add each component of the vehicle one by one and ensure each is fully dissolved before adding the next.
-
Fresh DMSO: Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of this compound.
-
Gentle Warming: Gently warm the solution to 37°C to aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator for brief intervals to help break up any aggregates and facilitate dissolution.
-
Prepare Fresh Daily: It is highly recommended to prepare the this compound solution fresh on the day of the experiment to minimize the chances of precipitation over time.
-
Question: My in vivo results are inconsistent, or I am observing an effect that is opposite to the expected antagonist activity. What could be the cause?
Answer:
Inconsistent or unexpected results with this compound could be due to its documented dual activity as both a C3a receptor (C3aR) antagonist and, under certain conditions, a partial agonist.
-
Understanding the Dual Activity: While primarily characterized as a potent C3aR antagonist, some studies have reported that this compound can exhibit agonist activity. This may be dependent on the specific cell type, receptor expression levels, and the biological context of the in vivo model.
-
Potential In Vivo Manifestations of Agonist Activity:
-
An initial pro-inflammatory response followed by an anti-inflammatory effect.
-
Activation of downstream signaling pathways typically associated with C3aR agonism.
-
Biphasic dose-response curves, where low doses produce an agonist-like effect and high doses produce an antagonist effect.
-
-
Troubleshooting and Experimental Design Considerations:
-
Dose-Response Study: Conduct a thorough dose-response study to characterize the full range of this compound's effects in your specific model. This will help identify a therapeutic window where antagonist effects are dominant.
-
Include Appropriate Controls:
-
A vehicle-only control group.
-
A positive control group using a known C3aR agonist to confirm receptor functionality in your model.
-
Consider using C3aR knockout animals, if available, to confirm that the observed effects are mediated through the C3a receptor.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and tissue concentrations of this compound with the observed biological effects to better understand the exposure-response relationship.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in vivo?
A1: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific disease being studied. Based on published studies, here are some starting points:
-
Rat Model of Inflammation: An oral dose of 10 mg/kg was shown to be effective in reducing paw swelling.[1]
-
Mouse Model of Cerebral Ischemia-Reperfusion Injury: this compound was administered via intraperitoneal injection. While the exact dosage from the primary study by Tang et al. (2024) is not publicly available, researchers should start with a dose-finding study ranging from 1 to 20 mg/kg to determine the optimal dose for their specific model.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective antagonist of the human complement C3a receptor (C3aR).[2][3][4][5] It functions by binding to C3aR and preventing the binding of its natural ligand, C3a, thereby inhibiting the downstream inflammatory signaling pathways. However, it is important to be aware of reports suggesting it can also act as a partial agonist under certain experimental conditions.
Q3: How should I prepare and store this compound for in vivo experiments?
A3: this compound should be dissolved in a vehicle suitable for in vivo administration. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare the solution fresh on the day of use. For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture.
Q4: What are the known pharmacokinetic properties of this compound?
A4: Pharmacokinetic data for this compound has been reported in rats. After a 1 mg/kg intravenous (i.v.) dose, the half-life was 191 minutes. Following a 10 mg/kg oral (p.o.) dose, the maximum plasma concentration (Cmax) was 88 ng/mL, which was reached at a Tmax of 300 minutes.[1]
Q5: Have any side effects of this compound been reported in vivo?
A5: The currently available literature from preclinical studies does not report any significant adverse side effects of this compound at the tested therapeutic doses. However, as with any experimental compound, it is crucial for researchers to closely monitor animals for any signs of toxicity or adverse reactions during their own in vivo studies.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 | Reference |
| Inhibition of C3a-induced intracellular Ca2+ release | Human monocyte-derived macrophages | 10 nM | [2][3][4][5] |
| Inhibition of C3a-induced β-hexosaminidase secretion | Human LAD2 mast cells | 8 nM | [2][3][5] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | 1 mg/kg Intravenous (i.v.) | 10 mg/kg Oral (p.o.) | Reference |
| Half-life (t1/2) | 191 min | - | [1] |
| Clearance (CL) | 4.4 mL/min/kg | - | [1] |
| Area Under the Curve (AUC) | 3795 ng·h/mL | 478 ng·h/mL | [1] |
| Maximum Concentration (Cmax) | - | 88 ng/mL | [1] |
| Time to Maximum Concentration (Tmax) | - | 300 min | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Bath sonicator (optional)
-
Warming plate or water bath (optional)
Method:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and total volume.
-
In a sterile conical tube, add 10% of the final volume as DMSO.
-
Add the calculated amount of this compound powder to the DMSO and vortex thoroughly until it is completely dissolved.
-
Add 40% of the final volume as PEG300 to the this compound/DMSO solution and vortex until the solution is homogeneous.
-
Add 5% of the final volume as Tween-80 and vortex until fully mixed.
-
Finally, add 45% of the final volume as sterile saline and vortex to obtain the final formulation.
-
If any precipitation is observed, gently warm the solution to 37°C and/or sonicate for short intervals until the solution is clear.
-
This formulation can be used for oral (p.o.) or intraperitoneal (i.p.) administration. It is recommended to use the solution immediately after preparation.
Visualizations
Caption: Antagonistic mechanism of this compound on the C3a receptor signaling pathway.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroscience Bulletin [neurosci.cn]
Potential off-target effects of JR14a to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JR14a. The information is designed to help users anticipate and address potential issues during their experiments, with a focus on its known off-target and unexpected effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective small molecule that targets the human complement C3a receptor (C3aR), a G protein-coupled receptor (GPCR) involved in inflammatory responses.
Q2: Is this compound an antagonist or an agonist of C3aR?
Initially, this compound was developed and characterized as a C3aR antagonist, effectively blocking the downstream signaling induced by the native ligand, C3a.[1][2] However, recent structural and functional studies have revealed that this compound can also act as a C3aR agonist, capable of independently initiating signaling cascades. This dual activity is a critical factor to consider in experimental design and data interpretation.
Q3: What are the known off-target effects of this compound?
The most significant "off-target" or, more accurately, "unexpected" effect of this compound is its agonist activity at its intended target, C3aR. While it demonstrates high selectivity for C3aR over the related C5a receptor (C5aR), comprehensive screening data against a broad panel of other GPCRs and kinases is not publicly available. Therefore, it is recommended to perform off-target profiling for your specific experimental system if there are concerns about effects on other signaling pathways.
Q4: Why might I observe antagonist-like effects in my experiments if this compound can be an agonist?
The observation of antagonist-like effects can be explained by several mechanisms, including receptor desensitization. Prolonged stimulation of C3aR by an agonist, including this compound, can lead to the phosphorylation of the receptor and the recruitment of β-arrestins. This process can uncouple the receptor from its G protein and lead to its internalization, rendering it unresponsive to further stimulation by either this compound or the native ligand C3a. This can manifest as an apparent "antagonism" in assays conducted over a longer timeframe.
Troubleshooting Guides
Issue 1: Inconsistent results when assessing this compound's effect on C3aR activation.
Potential Cause: The dual agonist/antagonist nature of this compound can lead to variable results depending on the experimental conditions, such as incubation time, cell type, and the specific assay being used.
Troubleshooting Steps:
-
Assay Selection: Employ a panel of assays to fully characterize the activity of this compound.
-
Calcium Mobilization Assay: To detect Gαq-mediated signaling.
-
cAMP Assay: To measure Gαi-mediated inhibition of adenylyl cyclase.
-
β-Arrestin Recruitment Assay: To assess receptor desensitization and G protein-independent signaling.
-
-
Time-Course Experiments: Perform time-course studies to distinguish between rapid agonistic effects and slower, desensitization-induced antagonistic effects.
-
Ligand Concentration: Use a wide range of this compound concentrations to generate dose-response curves for each assay.
Issue 2: Observing unexpected cellular responses not typically associated with C3aR antagonism.
Potential Cause: These responses may be due to the agonistic activity of this compound at C3aR or potential off-target effects on other receptors or signaling molecules.
Troubleshooting Steps:
-
Characterize Agonist Activity: Use the assays mentioned in "Issue 1" to determine if this compound is acting as an agonist in your system.
-
Off-Target Controls:
-
C3aR Knockout/Knockdown Cells: If available, use cells lacking C3aR to determine if the observed effect is dependent on the primary target.
-
Pharmacological Inhibition: Use a structurally unrelated C3aR antagonist to see if it can block the effects of this compound.
-
-
Off-Target Profiling: If the unexpected effects persist and are C3aR-independent, consider having this compound screened against a commercial off-target panel (e.g., a GPCR or kinase panel).
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (Antagonist Activity) | 10 nM | Human Monocyte-Derived Macrophages | Intracellular Ca2+ Release | [1] |
| 8 nM | Human LAD2 Mast Cells | β-hexosaminidase Secretion | [1] | |
| Pharmacokinetics (in rats) | ||||
| T1/2 (i.v.) | 191 min | [1] | ||
| Clearance (i.v.) | 4.4 mL/min/kg | [1] | ||
| Cmax (p.o.) | 88 ng/mL | [1] | ||
| Tmax (p.o.) | 300 min | [1] |
Experimental Protocols
Key Experiment: Calcium Mobilization Assay
Objective: To determine if this compound can induce intracellular calcium mobilization, indicative of Gαq-coupled GPCR agonism.
Methodology:
-
Cell Culture: Plate cells expressing C3aR (e.g., HEK293 or a relevant immune cell line) in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound or a positive control (C3a) to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence intensity against the ligand concentration to generate a dose-response curve.
Visualizations
Caption: Signaling pathways of this compound at the C3a receptor.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
Technical Support Center: Navigating the Nuances of JR14a in Experimental Design
This technical support guide is designed for researchers, scientists, and drug development professionals working with the compound JR14a. Due to conflicting reports in the literature regarding its activity, careful experimental design and data interpretation are crucial. This guide provides troubleshooting advice and detailed protocols to help you accurately characterize the effects of this compound in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: Is this compound a C3a receptor antagonist or agonist?
Recent structural and functional data strongly indicate that this compound acts as an agonist of the C3a receptor (C3aR).[1][2][3][4] Earlier reports described it as an antagonist based on its ability to inhibit C3a-induced responses.[5][6][7][8] This apparent contradiction can likely be explained by receptor desensitization, where initial activation by this compound leads to a state where the receptor is no longer responsive to subsequent stimulation by the endogenous agonist, C3a.[3]
Q2: What is partial agonism and does it apply to this compound?
A partial agonist is a compound that binds to and activates a receptor but produces a submaximal response compared to a full agonist.[9] this compound has been shown to exhibit pathway-specific efficacy. For instance, it may act as a full agonist for G-protein-mediated signaling while acting as a partial agonist for β-arrestin recruitment.[1] This "biased agonism" is a form of partial agonism where the degree of receptor activation is dependent on the specific downstream signaling pathway being measured.
Q3: Why am I seeing an inhibitory effect of this compound in my assay?
If you pre-incubate your cells with this compound and then add the full agonist (C3a), you may observe an inhibitory effect. This is likely due to this compound-induced receptor desensitization, a process where the receptor is internalized or uncoupled from its signaling machinery after initial activation.[3] To accurately determine if this compound has agonistic properties, you must test its effect in the absence of the endogenous agonist.
Q4: How can I experimentally characterize the partial agonism of this compound?
To fully understand the pharmacological profile of this compound, it is essential to perform multiple functional assays that probe different downstream signaling pathways of the C3a receptor. Comparing the maximal response induced by this compound to that of the endogenous full agonist, C3a, will reveal its efficacy in each pathway. Key assays include G-protein activation (e.g., cAMP accumulation or GTPγS binding), calcium mobilization, and β-arrestin recruitment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound shows no effect in my assay. | 1. The specific signaling pathway is not activated by this compound in your cell type. 2. The concentration range is not appropriate. 3. The assay sensitivity is too low to detect a partial agonist response. | 1. Test this compound in multiple pathway-specific assays (e.g., cAMP, Calcium, β-arrestin). 2. Perform a wide dose-response curve (e.g., 10⁻¹² M to 10⁻⁵ M). 3. Use an assay with high signal amplification or a cell line with a higher receptor expression level. |
| This compound acts as an antagonist in my experiments. | You are likely pre-incubating with this compound before adding C3a, leading to receptor desensitization. | To test for agonism, apply this compound alone and measure the response. To characterize antagonism, co-incubate this compound and C3a or use a Schild analysis. |
| The potency (EC50/IC50) of this compound varies between experiments. | 1. Differences in cell passage number, plating density, or serum concentration. 2. Variations in incubation times or temperatures. 3. The specific assay format can influence agonist parameters.[10] | 1. Maintain consistent cell culture conditions. 2. Standardize all experimental parameters. 3. Report the specific assay conditions alongside the results. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various in vitro assays. Note that IC50 values typically refer to inhibitory activity (functional antagonism), while EC50 values refer to agonistic activity.
| Assay Type | Cell Line | Parameter | Reported Value | Reference |
| Inhibition of C3a-induced Calcium Release | Human Monocyte-Derived Macrophages | IC50 | 10 nM | [5][6] |
| Inhibition of C3a-induced β-hexosaminidase secretion | Human LAD2 Mast Cells | IC50 | 8 nM | [5][6] |
| Gαi Recruitment (BRET) | HEK293 | EC50 | 5 nM | [4] |
| Inhibition of Forskolin-induced cAMP | HEK293 | IC50 | 4 nM | [4] |
| β-arrestin Recruitment | HEK293 | EC50 | Similar potency to C3a, but lower efficacy | [1] |
Key Experimental Methodologies
cAMP Accumulation Assay (Gαi Activation)
This assay measures the inhibition of adenylyl cyclase activity following the activation of a Gαi-coupled receptor like C3aR.
Protocol:
-
Seed HEK293 cells expressing C3aR in a 96-well plate and culture overnight.
-
Wash the cells with serum-free media.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Add varying concentrations of this compound or the full agonist (C3a) to the wells.
-
Immediately add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Plot the data as a dose-response curve to determine the IC50 value for the inhibition of forskolin-induced cAMP.
Intracellular Calcium Mobilization Assay (Gαq/11 or Gβγ-mediated)
This assay measures the release of calcium from intracellular stores, a common downstream event of GPCR activation.
Protocol:
-
Culture cells expressing C3aR (and potentially a promiscuous G-protein like Gα16 to couple to the calcium pathway) on a 96-well, black-walled, clear-bottom plate.[1]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add varying concentrations of this compound or C3a to the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to generate a dose-response curve and determine the EC50 value.
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin to the activated C3aR, a key event in receptor desensitization and biased signaling.
Protocol:
-
Use a cell line engineered to express C3aR fused to a component of a detection system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component (e.g., PathHunter assay).
-
Plate the cells in a 96-well plate and culture overnight.
-
Add varying concentrations of this compound or C3a to the cells.
-
Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., chemiluminescence) using a plate reader.
-
Plot the dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
Visualizations
Caption: Workflow for characterizing this compound's pathway-specific effects.
Caption: Simplified signaling pathways of the C3a receptor.
Caption: Logic diagram explaining the dual reports of this compound activity.
References
- 1. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound: A novel antagonist of C3aR attenuates neuroinflammation in cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
JR14a stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of JR14a, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: Lyophilized this compound should be stored in a desiccated environment at -20°C.
Q2: What are the recommended conditions for storing this compound stock solutions?
A: For long-term stability, it is recommended to aliquot stock solutions and store them in tightly sealed vials. Storage recommendations vary by temperature:
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: How long is a this compound working solution stable?
A: It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1] For in vitro assays, it is also best practice to prepare solutions on the day of use. Long-term storage of this compound in solution is not recommended.
Q4: My this compound solution appears to have precipitated. What should I do?
A: If you observe precipitation or phase separation during the preparation of your working solution, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Q5: I am observing unexpected or inconsistent results in my experiments. What could be the cause?
A: Inconsistent results can arise from several factors related to this compound handling and stability:
-
Improper Storage: Ensure that both the lyophilized powder and stock solutions have been stored at the correct temperatures and protected from moisture. Using fresh DMSO for reconstitution is important as moisture-absorbing DMSO can reduce solubility.[2]
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid the degradation that can occur with multiple freeze-thaw cycles.[2]
-
Working Solution Age: Always use freshly prepared working solutions for the most reliable results.[1]
-
Agonist Activity: While initially reported as an antagonist, some studies have suggested that this compound may also act as a C3aR agonist in certain contexts.[3] This dual activity could lead to unexpected biological responses.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | The compound has precipitated out of solution. | Use gentle heating or sonication to aid dissolution.[1] |
| The solvent quality is poor. | Use fresh, high-quality solvents. For example, moisture-absorbing DMSO can reduce solubility.[2] | |
| Inconsistent Assay Results | Degradation of this compound due to improper storage. | Review storage conditions for both lyophilized powder and stock solutions. Ensure adherence to recommended temperatures and durations.[1] |
| Degradation of this compound from multiple freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to minimize freezing and thawing.[2] | |
| The working solution was not freshly prepared. | Always prepare working solutions on the day of the experiment.[1] | |
| Unexpected Biological Effects | This compound may exhibit agonist activity at the C3a receptor. | Be aware of the potential for agonist activity and consider this possibility when interpreting results.[3] |
| The compound has degraded into an unknown active substance. | If degradation is suspected, it is best to use a fresh vial of this compound. |
Experimental Protocols
Preparation of Stock Solutions
For consistent results, it is crucial to follow a standardized protocol for preparing stock solutions. The following table outlines the amount of solvent needed to achieve various concentrations from 1 mg and 5 mg of this compound powder.
| Mass | Desired Concentration | Volume of Solvent |
| 1 mg | 1 mM | 1.8745 mL |
| 5 mM | 0.3749 mL | |
| 10 mM | 0.1875 mL | |
| 5 mg | 1 mM | 9.3726 mL |
| 5 mM | 1.8745 mL | |
| 10 mM | 0.9373 mL |
Preparation of In Vivo Working Solutions
The following protocols are for preparing this compound working solutions for in vivo administration. It is recommended to prepare these solutions fresh on the day of use.[1]
Protocol 1: Clear Solution This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Add each solvent sequentially:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly after the addition of each solvent.
Protocol 2: Clear Solution with SBE-β-CD This protocol also yields a clear solution of ≥ 2.5 mg/mL.[1]
-
Add each solvent sequentially:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Mix thoroughly after each addition.
Protocol 3: Suspended Solution This protocol results in a suspended solution of 2.5 mg/mL and requires sonication.[1]
-
Add each solvent sequentially:
-
10% DMSO
-
90% Corn Oil
-
-
Mix thoroughly and use ultrasonic treatment to create a uniform suspension.
Visual Guides
Caption: Troubleshooting workflow for this compound experimental issues.
Caption: Dual activity considerations for this compound at the C3a receptor.
References
How to mitigate potential JR14a cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential cytotoxicity associated with the investigational compound JR14a.
General Information
This compound is a novel small molecule inhibitor targeting the tyrosine kinase pathway, a critical signaling cascade involved in cell proliferation and differentiation. While demonstrating promising therapeutic effects in preclinical models, off-target effects or high concentrations may lead to cellular toxicity. This guide offers strategies to identify, characterize, and mitigate these cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
A1: this compound is designed to selectively target rapidly dividing cancer cells. However, like many kinase inhibitors, it can exhibit off-target effects leading to cytotoxicity in non-cancerous cell lines, particularly at higher concentrations. The degree of cytotoxicity can vary significantly depending on the cell type and their specific signaling dependencies.
Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?
A2: For initial screening, it is recommended to use a panel of cell lines including the target cancer cell line, a related non-cancerous cell line from the same tissue of origin, and a standard sensitive cell line like HeLa or HEK293. This will help establish a therapeutic window and identify potential off-target toxicities.
Q3: What are the first steps if I observe unexpected cytotoxicity with this compound?
A3: If you observe unexpected cytotoxicity, the first steps are to confirm the concentration and purity of your this compound stock, verify the cell seeding density and health, and include appropriate positive and negative controls in your experiment.[1] It is also crucial to ensure that the solvent used to dissolve this compound is not contributing to the observed toxicity.[2]
Troubleshooting Guide
Issue 1: High levels of cell death observed at low concentrations of this compound.
Potential Causes:
-
Incorrect compound concentration: Errors in serial dilutions or stock concentration calculation.
-
Solvent toxicity: The solvent (e.g., DMSO) concentration may be too high.[2]
-
Cell line hypersensitivity: The chosen cell line may be particularly sensitive to this compound's mechanism of action or off-target effects.
-
Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity to cytotoxic agents.
Solutions:
-
Verify Compound Concentration: Prepare fresh dilutions from a newly prepared stock solution. Confirm the stock concentration using analytical methods if possible.
-
Optimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is below 0.5% (v/v) for solvents like DMSO and ethanol.[2] Include a solvent-only control to assess its specific cytotoxic effect.
-
Cell Line Titration: Perform a dose-response experiment across a wide range of this compound concentrations to determine the precise IC50 value for your specific cell line.
-
Test for Contamination: Regularly test your cell cultures for mycoplasma contamination.
Issue 2: Inconsistent cytotoxicity results between experiments.
Potential Causes:
-
Variations in cell density: Inconsistent cell seeding numbers can significantly impact the outcome of cytotoxicity assays.[1]
-
Differences in cell passage number: Cells at high passage numbers can have altered growth rates and drug sensitivities.
-
Inconsistent incubation times: The duration of compound exposure can affect the extent of cytotoxicity.[1]
-
Assay variability: Different cytotoxicity assays measure different cellular parameters and may yield varied results.[3][4]
Solutions:
-
Standardize Cell Seeding: Use a cell counter to ensure consistent cell numbers are seeded in each well and across experiments.
-
Maintain a Low Passage Number: Use cells within a defined, low passage number range for all experiments.
-
Strictly Control Incubation Times: Adhere to a consistent incubation period for this compound exposure in all experiments.
-
Use Orthogonal Assays: Employ multiple cytotoxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to get a more comprehensive understanding of this compound's cytotoxic mechanism.[4]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells.[2][5][6]
Materials:
-
96-well plate
-
Cells in culture
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[2]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies the release of LDH from cells with damaged membranes, an indicator of cytotoxicity.[3][7][8]
Materials:
-
96-well plate
-
Cells in culture
-
This compound compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and controls. Include a "maximum LDH release" control by treating some wells with lysis buffer.[7]
-
Incubate for the desired duration.
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate in the dark at room temperature for the time specified in the kit instructions.
-
Measure the absorbance at the recommended wavelength. The amount of color change is proportional to the amount of LDH released.[7]
Protocol 3: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Cells in culture
-
This compound compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Different Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.1 |
| MCF-10A | Non-cancerous Breast | 25.6 |
| HeLa | Cervical Cancer | 12.4 |
| HEK293 | Human Embryonic Kidney | 35.2 |
Table 2: Effect of Antioxidant (N-acetylcysteine) on this compound-induced Cytotoxicity
| Treatment | Cell Viability (%) | Fold-change in ROS |
| Vehicle Control | 100 | 1.0 |
| This compound (10 µM) | 45 | 3.5 |
| This compound (10 µM) + NAC (5 mM) | 85 | 1.2 |
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
Caption: Logical relationships in troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. biocompare.com [biocompare.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing Incubation Time with JR14a in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of JR14a in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule modulator of the human complement C3a receptor (C3aR). Initially identified as a potent and selective antagonist of C3aR, subsequent studies have revealed that it can also act as an agonist, demonstrating functional duality. This means this compound can either block the receptor's activity in the presence of its natural ligand, C3a, or it can directly activate the receptor in the absence of C3a.
Q2: In which cell lines has this compound been tested?
This compound has been characterized in several cell lines, including:
-
Human LAD2 mast cells
-
Human monocyte-derived macrophages
-
Human embryonic kidney (HEK293) cells expressing C3aR
-
Human monocytic THP-1 cells
-
Mouse primary cortical neurons and endothelial cells
The choice of cell line can significantly impact the experimental outcome, as receptor expression levels and downstream signaling components may vary.
Q3: What is a typical pre-incubation time for this compound when used as an antagonist?
For antagonist assays, a pre-incubation period of 30 minutes with this compound before the addition of the C3a agonist is a documented starting point. However, the optimal pre-incubation time can be assay-dependent and may require empirical determination.
Q4: How long should I incubate my cells with this compound for agonist activity?
For agonist assays, the incubation time will depend on the specific downstream signaling event being measured. For rapid events like calcium mobilization, the effect is often observed within minutes. For longer-term assays, such as those measuring gene expression or cell proliferation, incubation times can range from hours to several days. A 15-minute incubation has been used to observe this compound-induced C3aR internalization.
Data Presentation
Table 1: Summary of this compound In Vitro Activity
| Cell Line | Assay Type | This compound Activity | Reported Value (IC50/EC50) | Reference |
| Human LAD2 mast cells | β-hexosaminidase secretion (inhibition of C3a-induced) | Antagonist | 8 nM | |
| Human monocyte-derived macrophages | Intracellular Ca2+ release (inhibition of C3a-induced) | Antagonist | 10 nM | |
| HEK293 cells expressing C3aR | Forskolin-induced cAMP inhibition | Agonist | ~4 nM | |
| HEK293 cells expressing C3aR | G-protein recruitment (BRET assay) | Agonist | ~5 nM | |
| THP-1 human monocytes | Forskolin-induced cAMP inhibition | Agonist | Dose-dependent | |
| Mouse primary cortical neurons | Oxygen-glucose deprivation-induced cell death | Neuroprotective | Not specified |
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay (Antagonist Mode)
This protocol is designed to assess the antagonist activity of this compound by measuring its ability to inhibit C3a-induced degranulation in LAD2 mast cells.
-
Cell Seeding: Plate LAD2 cells in a 96-well plate at a density of 2 x 10^5 cells/well in culture medium and incubate overnight.
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Gently wash the cells with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
-
C3a Stimulation:
-
Prepare a solution of C3a in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the C3a solution to the wells containing this compound and incubate for 30 minutes at 37°C.
-
-
Quantification of β-Hexosaminidase:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate until a color change is apparent.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage inhibition of C3a-induced β-hexosaminidase release for each this compound concentration and determine the IC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay (Agonist Mode)
This protocol measures the agonist activity of this compound by monitoring changes in intracellular calcium levels in HEK293 cells expressing C3aR.
-
Cell Seeding: Plate HEK293-C3aR cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in an appropriate buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
-
Assay:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Record a baseline fluorescence reading for each well.
-
Inject the this compound solutions at various concentrations.
-
Immediately begin kinetic reading of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis: Determine the peak fluorescence response for each this compound concentration and calculate the EC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No antagonist effect observed | 1. Incubation time with this compound is too short. 2. Concentration of C3a agonist is too high. 3. this compound is acting as an agonist. | 1. Increase the pre-incubation time with this compound (e.g., 60, 90, 120 minutes). 2. Perform a dose-response curve for the C3a agonist to determine an EC50-EC80 concentration for the assay. 3. Run the assay in the absence of the C3a agonist to check for this compound-induced signaling. |
| This compound shows agonist activity instead of antagonist activity | 1. The specific cell line and assay conditions favor agonist signaling. 2. The assay is highly sensitive to G-protein activation. | 1. This may be the true effect of this compound in your system. Consider that this compound can act as an agonist. 2. To confirm antagonism, ensure you are pre-incubating with this compound before adding the C3a agonist. True antagonists will block the agonist's effect. |
| High background signal | 1. Cell stress or death. 2. Compound precipitation. | 1. Ensure cells are healthy and not over-confluent. Handle cells gently during washes. 2. Check the solubility of this compound in your assay buffer. Consider using a lower concentration of DMSO. |
| Poor Z'-factor or high well-to-well variability | 1. Inconsistent cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consider using automated liquid handlers for high-throughput screens. 3. Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity. |
Mandatory Visualizations
Caption: Dual agonist and antagonist action of this compound on the C3a receptor.
Identifying and controlling for JR14a agonist activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for identifying and controlling for the agonist activity of JR14a, a modulator of the human complement C3a receptor (C3aR).
Frequently Asked Questions (FAQs)
Q1: Is this compound a C3a receptor agonist or antagonist?
A1: this compound has been reported to exhibit dual activity. It was initially identified as a potent C3aR antagonist, effectively inhibiting C3a-induced intracellular calcium release and mast cell degranulation.[1][2][3][4] However, subsequent studies and cell-based assays have revealed that this compound can also function as a C3aR agonist, capable of inducing receptor desensitization and inhibiting forskolin-induced cAMP production.[5][6] This agonist activity is comparable to that of other known peptide agonists.[5][6]
Q2: What is the mechanism of action for this compound's agonist activity?
A2: this compound binds to the C3a receptor, a G protein-coupled receptor (GPCR). As an agonist, it stabilizes a conformational state of the receptor that triggers downstream signaling pathways. Specifically, it has been shown to activate Gαi signaling, leading to a decrease in intracellular cAMP levels.[5][6] Structural studies have revealed that this compound occupies the same binding pocket as the endogenous ligand C3a, engaging in highly conserved interactions.[5][7]
Q3: In which cell lines has this compound activity been characterized?
A3: The activity of this compound has been assessed in various cell lines, including:
-
Human monocyte-derived macrophages (HMDM) for intracellular calcium release assays.[1][3]
-
Human LAD2 mast cells for β-hexosaminidase secretion assays.[1][3]
-
HEK293 cells recombinantly expressing C3aR for cAMP accumulation and BRET assays to monitor G protein recruitment.[5][6]
-
Human monocyte THP-1 cells, which endogenously express functional C3aR, for cAMP assays.[5]
Q4: What are the key signaling pathways activated by this compound?
A4: this compound has been shown to modulate the following signaling pathways through C3aR:
-
Gαi Coupling: Leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[5][6]
-
Calcium Mobilization: While initially characterized as an inhibitor of C3a-induced calcium release, its agonist activity can also lead to receptor desensitization, impacting subsequent calcium signaling.[5]
-
β-Arrestin Recruitment: Agonist binding to GPCRs like C3aR can promote β-arrestin recruitment, leading to receptor internalization and desensitization.[5]
Troubleshooting Guide
Issue 1: Observing antagonistic instead of agonistic effects.
-
Possible Cause: Receptor desensitization. Pre-stimulation with this compound can desensitize the C3a receptor, making it less responsive to subsequent stimulation by the endogenous agonist C3a.[5] This can be misinterpreted as antagonism.
-
Troubleshooting Steps:
-
Time-Course Experiment: Vary the incubation time with this compound before adding the primary agonist. A shorter pre-incubation time may reveal agonist activity before significant desensitization occurs.
-
Direct Agonism Assay: Measure a direct downstream effect of Gαi activation, such as the inhibition of forskolin-stimulated cAMP production, without pre-exposure to another agonist.[5][8]
-
Washout Experiment: After incubation with this compound, wash the cells thoroughly before adding the primary agonist to see if receptor responsiveness is restored.
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Cell passage number and receptor expression levels. GPCR expression can vary with cell passage, affecting the magnitude of the response.[9]
-
Troubleshooting Steps:
-
Use cells within a defined, low passage number range.
-
Characterize C3aR expression levels in your cell line (e.g., via qPCR or flow cytometry) to ensure consistency between experiments.
-
-
Possible Cause 2: Ligand stability and solubility.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each experiment. It is soluble in DMSO.[4]
-
Ensure complete solubilization and avoid repeated freeze-thaw cycles.
-
Issue 3: Difficulty in distinguishing biased agonism.
-
Possible Cause: this compound may preferentially activate one signaling pathway over another (e.g., G protein signaling vs. β-arrestin recruitment), a phenomenon known as biased agonism.[10]
-
Troubleshooting Steps:
-
Profile Multiple Pathways: Simultaneously measure readouts for different signaling arms, such as cAMP accumulation (for Gαi), calcium flux, and β-arrestin recruitment (e.g., using BRET or FRET-based assays).[11]
-
Use a Reference Agonist: Compare the signaling profile of this compound to that of the endogenous agonist C3a and other known C3aR agonists to quantify any bias.
-
Quantitative Data Summary
| Parameter | Cell Line | Assay | Value | Reference |
| Agonist Activity | ||||
| EC50 (Gαi Recruitment) | HEK293-C3aR | BRET Assay | 5 nM | [6] |
| IC50 (cAMP Inhibition) | HEK293-C3aR | cAMP Assay | 4 nM | [6] |
| Antagonist Activity | ||||
| IC50 (Ca2+ Release Inhibition) | HMDM | Calcium Flux | 10 nM | [1][2][3][4] |
| IC50 (β-hexosaminidase Secretion) | LAD2 Mast Cells | Degranulation Assay | 8 nM | [1][2][3][4] |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for Gαi Agonist Activity
This protocol is adapted from studies on Gαi-coupled GPCRs.[5][8]
-
Cell Culture: Culture HEK293 cells stably expressing human C3aR in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Procedure: a. Aspirate the culture medium and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate as required. b. Add the serially diluted this compound to the wells. c. Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for negative controls) to stimulate cAMP production. d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol is based on standard methods for measuring GPCR-mediated calcium flux.
-
Cell Culture: Use a cell line endogenously or recombinantly expressing C3aR, such as HMDM or HEK293-C3aR.
-
Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Identifying Agonist Activity: a. Place the plate in a fluorescence plate reader capable of kinetic reads. b. Establish a baseline fluorescence reading. c. Inject this compound at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates calcium mobilization.
-
Controlling for (or measuring) Antagonist Activity: a. Pre-incubate the dye-loaded cells with varying concentrations of this compound for a short period. b. Inject a fixed, known concentration of the agonist C3a (e.g., at its EC80). c. Monitor the fluorescence change. A decrease in the C3a-induced signal in the presence of this compound indicates antagonism.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. For agonist activity, plot ΔF against this compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the C3a response against this compound concentration to determine the IC50.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural insights into small-molecule agonist recognition and activation of complement receptor C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the C3a Receptor Antagonists: JR14a vs. SB290157
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and specificity of two key small molecule antagonists of the complement C3a receptor (C3aR): JR14a and SB290157. While both compounds are utilized in immunological and pharmacological research to probe the function of the C3a/C3aR axis, significant differences in their potency, selectivity, and off-target effects have been reported. This document aims to present the available experimental data to facilitate informed decisions in experimental design and drug development.
Data Presentation: Potency and Activity
The following table summarizes the reported potency of this compound and SB290157 in various in vitro assays. It is important to note that the primary target for both molecules is the C3a receptor. However, SB290157 has demonstrated significant off-target activities, including agonism at the C3aR under certain conditions and partial agonism at the C5a-like receptor 2 (C5aR2).
| Compound | Target Receptor | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | Human C3aR | Inhibition of Intracellular Calcium Release | Human Monocyte-Derived Macrophages (HMDMs) | IC50 = 10 nM | |
| Human C3aR | Inhibition of β-hexosaminidase Secretion | Human LAD2 Mast Cells | IC50 = 8 nM | ||
| SB290157 | Human C3aR | Inhibition of Intracellular Calcium Release | RBL-C3aR cells | IC50 = 27.7 nM | |
| Human C3aR | Inhibition of Intracellular Calcium Release | Human Neutrophils | IC50 = 28 nM | ||
| Human C3aR | Radioligand Binding Assay | RBL-C3aR cells | IC50 = 200 nM | ||
| Human C3aR | ERK Signaling (Agonism) | CHO-C3aR cells | EC50 = 0.46 nM | ||
| Human C5aR2 | β-arrestin Recruitment (Partial Agonism) | HEK293 cells | - | ||
| Human C3aR | Inhibition of ERK Signaling | Human Monocyte-Derived Macrophages (HMDMs) | IC50 = 236 nM |
Note: this compound is reported to be approximately 100-fold more potent than SB290157 as a C3aR antagonist. The agonistic properties of SB290157 at the C3aR are observed in overexpression systems, while it generally acts as an antagonist in primary cells.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a C3aR agonist.
Cell Preparation:
-
Human monocyte-derived macrophages (HMDMs) or other cells endogenously or recombinantly expressing C3aR are seeded into 96-well black-walled, clear-bottom plates.
-
Cells are cultured to an appropriate confluency.
Assay Procedure:
-
The cell culture medium is removed, and cells are washed with a HEPES-buffered saline solution.
-
Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
After incubation, the dye-containing solution is removed, and cells are washed again with the HEPES buffer.
-
The antagonist (this compound or SB290157) at various concentrations is added to the wells and incubated for a short period.
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken before the addition of a C3aR agonist (e.g., human C3a).
-
The agonist is added to the wells, and the change in fluorescence intensity is monitored over time.
-
The inhibition of the calcium response by the antagonist is calculated relative to the response with the agonist alone.
β-Hexosaminidase Secretion Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as a measure of degranulation, which is a downstream effect of C3aR activation.
Cell Preparation:
-
Human LAD2 mast cells are seeded in a 96-well plate.
Assay Procedure:
-
Cells are washed with a suitable buffer (e.g., Tyrode's buffer).
-
The cells are pre-incubated with various concentrations of the antagonist (this compound or SB290157) for a defined period.
-
Degranulation is induced by adding a C3aR agonist (e.g., human C3a).
-
After incubation, the plate is centrifuged to pellet the cells.
-
The supernatant, containing the released β-hexosaminidase, is transferred to a new plate.
-
A substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) is added to the supernatant.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the absorbance of the product is measured using a spectrophotometer.
-
The percentage of inhibition of degranulation by the antagonist is calculated.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, a key event in the C3aR signaling cascade.
Cell Preparation:
-
Human monocyte-derived macrophages (HMDMs) or other relevant cell types are cultured in appropriate plates.
-
Cells are typically serum-starved for a period before the assay to reduce basal ERK phosphorylation.
Assay Procedure:
-
Cells are pre-treated with different concentrations of the antagonist (this compound or SB290157) for a specified duration.
-
The cells are then stimulated with a C3aR agonist (e.g., human C3a) for a short period (e.g., 5-15 minutes).
-
The stimulation is stopped by lysing the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
The cell lysates are collected, and the protein concentration is determined.
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using a suitable detection system.
-
The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation and its inhibition by the antagonist.
Signaling Pathways and Experimental Workflow
C3a Receptor (C3aR) Signaling Pathway
The binding of C3a to its G-protein coupled receptor, C3aR, initiates a signaling cascade that leads to various cellular responses, including inflammation and chemotaxis. Both this compound and SB290157 act by competitively binding to C3aR, thereby preventing the downstream signaling initiated by C3a.
JR14a: A Potent and Selective Antagonist of the Complement C3a Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thiophene antagonist JR14a's selectivity for the human complement C3a receptor (C3aR) over the C5a receptor (C5aR). The information presented is supported by experimental data to inform research and drug development in inflammatory and immune-mediated diseases.
Performance and Selectivity of this compound
This compound has been identified as a potent antagonist of the human C3a receptor. Its efficacy has been demonstrated through the inhibition of C3a-induced downstream signaling events, namely intracellular calcium release and mast cell degranulation. Studies have highlighted this compound's selectivity for C3aR over C5aR, a crucial characteristic for targeted therapeutic intervention.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound on C3aR has been quantified in key functional assays. The following table summarizes the available data. While this compound is reported to be selective for C3aR, specific quantitative data for its activity on C5aR (e.g., IC50 or Ki) is not available in the primary literature.
| Target Receptor | Assay Type | Cell Line | Ligand | This compound IC50 | Reference |
| Human C3aR | Intracellular Calcium Release | Human Monocyte-Derived Macrophages | C3a | 10 nM | |
| Human C3aR | β-Hexosaminidase Secretion | Human LAD2 Mast Cells | C3a | 8 nM | |
| Human C5aR | Not Reported | Not Reported | Not Reported | Not Reported | - |
Signaling Pathways of C3aR and C5aR
Both C3aR and C5aR are G protein-coupled receptors (GPCRs) that play critical roles in the inflammatory response. Their activation by their respective ligands, C3a and C5a, triggers distinct downstream signaling cascades.
C3aR Signaling Pathway
Activation of C3aR primarily couples to the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. C3aR activation also stimulates the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.
C5aR Signaling Pathway
C5aR signaling is more complex, involving coupling to both Gαi and Gαq G protein subunits. This dual coupling leads to the inhibition of adenylyl cyclase (via Gαi) and the activation of phospholipase C (PLC) (via Gαq). PLC activation generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. C5aR activation also strongly activates the PI3K/Akt and MAPK/ERK pathways.
Head-to-Head Comparison: JR14a and Other C3aR Antagonists in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the C3a receptor (C3aR) antagonist JR14a against other notable antagonists, supported by experimental data. This document focuses on quantitative performance metrics, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation and selection of appropriate research tools.
The complement component 3a receptor (C3aR) is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory and immune responses. Its activation by its ligand, the anaphylatoxin C3a, triggers a cascade of intracellular signaling events. Consequently, the development of C3aR antagonists is a key area of interest for therapeutic intervention in a range of inflammatory diseases. This guide centers on this compound, a potent thiophene antagonist of the human C3aR, and provides a comparative analysis with other known antagonists.
Quantitative Comparison of C3aR Antagonists
The following table summarizes the in vitro potency of this compound and another widely studied C3aR antagonist, SB290157. It is crucial to note that while initially characterized as antagonists, subsequent studies have indicated that both this compound and SB290157 can exhibit agonist activity under certain experimental conditions, a factor that should be carefully considered in experimental design and data interpretation.
| Compound | Assay Type | Cell Type | IC50 | Reference |
| This compound | Inhibition of C3a-induced intracellular Ca2+ release | Human monocyte-derived macrophages | 10 nM | |
| This compound | Inhibition of C3a-induced β-hexosaminidase secretion | Human LAD2 mast cells | 8 nM | |
| SB290157 | Inhibition of C3a-induced signaling (ERK) | Primary human macrophages | Full antagonist activity demonstrated | |
| SB290157 | G-protein signaling (ERK) | CHO-C3aR cells | Potent agonist activity |
Note: IC50 values represent the concentration of an antagonist required to inhibit 50% of the maximal response induced by an agonist. Lower IC50 values indicate higher potency. The dual agonist/antagonist nature of these compounds highlights the complexity of C3aR pharmacology and the importance of assay context.
C3aR Signaling Pathway
Activation of the C3aR by its endogenous ligand C3a initiates a series of intracellular events. The receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, C3aR activation can lead to the mobilization of intracellular calcium (Ca2+) and the activation of downstream signaling cascades, such as the MAPK/ERK pathway. Another critical aspect of C3aR signaling is the recruitment of β-arrestins, which play a role in receptor desensitization and can also initiate G protein-independent signaling.
Experimental Workflow for C3aR Antagonist Evaluation
The characterization of C3aR antagonists typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action. A general workflow for screening and validating potential antagonists is outlined below. This process begins with a primary screen to identify compounds that inhibit C3aR activation, followed by secondary assays to confirm their activity and assess their effects on downstream signaling pathways.
Key Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of common protocols used to assess C3aR antagonist activity.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by C3a.
Principle: C3aR activation leads to the release of calcium from intracellular stores. This can be monitored using a calcium-sensitive fluorescent dye. Antagonists will reduce or block this fluorescent signal.
General Protocol:
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing C3aR (e.g., HEK293, U937, or primary immune cells) in appropriate media.
-
Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Compound Incubation: Wash the cells to remove excess dye and add the test antagonist at various concentrations. Incubate for a defined period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Inject C3a (at a concentration that elicits a submaximal response, e.g., EC80) into each well and immediately measure the fluorescence intensity over time.
-
**
Cross-Validation of JR14a's Mechanism of Action: A Comparative Analysis
A Detailed Examination of JR14a's Activity as a C3a Receptor Modulator in Preclinical Models
This guide provides a comprehensive comparison of this compound, a potent small-molecule modulator of the complement C3a receptor (C3aR), with other relevant compounds. Its mechanism of action, initially reported as antagonistic, has been the subject of recent structural and functional studies, revealing a more complex agonistic profile. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the C3a/C3aR axis.
Executive Summary
This compound has emerged as a significantly more potent modulator of the human C3a receptor than the first-generation antagonist, SB290157.[1] While initial studies highlighted its inhibitory effects on C3a-mediated inflammatory responses, recent evidence from structural and cell-based assays indicates that this compound can also act as an agonist, triggering C3aR-mediated signaling pathways.[2][3][4] This dual activity profile necessitates a careful evaluation of its therapeutic potential in different disease contexts. This guide presents a cross-validation of this compound's mechanism of action by comparing its performance with SB290157 in various experimental settings, supported by detailed protocols and quantitative data.
Comparative Performance Data
The following tables summarize the quantitative data from key preclinical studies, highlighting the comparative efficacy of this compound and SB290157.
Table 1: In Vitro Potency and Selectivity
| Compound | Assay | Cell Line | IC50 | Selectivity over C5aR | Reference |
| This compound | Inhibition of C3a-induced intracellular Ca²⁺ release | Human monocyte-derived macrophages | 10 nM | Selective | [1][5][6] |
| This compound | Inhibition of C3a-induced β-hexosaminidase secretion | Human LAD2 mast cells | 8 nM | Selective | [1][5][6] |
| SB290157 | Inhibition of C3a-induced intracellular Ca²⁺ release | Human monocyte-derived macrophages | ~1 µM (100-fold less potent than this compound) | Selective | [1] |
Table 2: In Vivo Pharmacokinetics in Rats
| Compound | Administration | Cmax | Tmax | AUC (ng·h/mL) | Elimination Half-life (t½) | Reference |
| This compound | 1 mg/kg; i.v. | - | - | 3795 | 191 min | [5] |
| This compound | 10 mg/kg; p.o. | 88 ng/mL | 300 min | 478 | - | [5] |
Table 3: Efficacy in Preclinical Stroke Models
| Compound | Stroke Model | Outcome Measure | Result | Reference |
| This compound | Photothrombotic (PT) and Embolic Stroke (Mice) | Infarct Volume | Significantly reduced brain infarction relative to SB290157 | [7] |
| This compound | Middle Cerebral Artery Occlusion (MCAO; Mice) | Infarct Volume | Significantly reduced brain infarction and microglial activation relative to SB290157 | [8] |
| This compound | Oxygen-Glucose Deprivation/Reperfusion (in vitro) | Inflammatory Markers (TNF-α, IL-6, ICAM-1) | More potent anti-inflammatory response compared to SB290157 | [8] |
| This compound | Oxygen-Glucose Deprivation/Reperfusion (in vitro) | Phosphorylation of ERK/STAT3 | Reduced phosphorylation relative to SB290157 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental procedures discussed in this guide.
Caption: Signaling pathway of the C3a receptor modulated by this compound and the endogenous ligand C3a.
References
- 1. Potent Thiophene Antagonists of Human Complement C3a Receptor with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the agonist activity of the nonpeptide modulator this compound on C3aR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
JR14a Demonstrates Superior Neuroprotective Effects in Preclinical Stroke Models
A comparative analysis of the novel C3a receptor antagonist JR14a against its predecessor, SB-290157, reveals significant advancements in mitigating ischemic brain injury. Preclinical data indicate that this compound offers more potent neuroprotection by attenuating inflammation and endothelial dysfunction, suggesting a promising therapeutic avenue for stroke.
Researchers are continually seeking more effective neuroprotective agents to combat the debilitating effects of ischemic stroke. A novel complement C3a receptor (C3aR) antagonist, this compound, has shown considerable promise in preclinical studies, outperforming the existing C3aR antagonist, SB-290157. This guide provides a detailed comparison of their neuroprotective effects, supported by experimental data from in vitro and in vivo models of stroke.
Comparative Efficacy of this compound and SB-290157
A 2022 study presented at the International Stroke Conference provided a head-to-head comparison of this compound and SB-290157. The findings demonstrated this compound's superior ability to protect brain cells and reduce the inflammatory response following an ischemic event. While specific quantitative data from the conference abstract is not publicly available, the qualitative outcomes strongly favor this compound.
| Efficacy Marker | This compound | SB-290157 | Key Findings |
| Endothelial Cytotoxicity (LDH Assay) | Reduced LDH release | Less effective at reducing LDH release | This compound demonstrated greater protection of brain endothelial cells from cell death following oxygen-glucose deprivation (OGD). |
| Anti-inflammatory Response (ELISA) | Significantly reduced TNF-α and IL-6 | Less potent anti-inflammatory response | This compound more effectively suppressed the expression of key pro-inflammatory cytokines in endothelial cells. |
| Endothelial Activation (Immunofluorescence) | Significantly reduced ICAM-1 expression | Less effective at reducing ICAM-1 | This compound showed a superior ability to decrease the expression of an important adhesion molecule involved in inflammation. |
| Infarct Volume (MCAO model) | Significantly reduced brain infarction | Less effective at reducing infarct volume | In a mouse model of stroke, this compound resulted in a greater reduction of brain tissue death compared to SB-290157. |
| Neuroinflammation (In vivo) | Significantly reduced microglial activation | Less effective at reducing microglial activation | This compound demonstrated a more potent effect in calming the brain's primary immune cells after stroke. |
Mechanism of Action: Targeting the C3a Receptor
Both this compound and SB-290157 are designed to block the complement C3a receptor (C3aR). The complement system, a part of the innate immune system, can become overactive after a stroke, with the C3a peptide contributing to harmful neuroinflammation through its receptor, C3aR. By antagonizing this receptor, these compounds aim to quell this inflammatory cascade and protect brain tissue. The superior efficacy of this compound suggests it may have a higher affinity or a more complete antagonistic effect on C3aR compared to SB-290157.
Experimental Protocols
The following are summaries of the key experimental methodologies used to compare this compound and SB-290157.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
To simulate ischemic conditions in a laboratory setting, primary mouse brain endothelial cells were subjected to oxygen-glucose deprivation (OGD) followed by reperfusion.
Experimental Workflow:
1. Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.
-
Principle: LDH is a cytosolic enzyme that is released upon cell lysis. The assay measures LDH activity through a coupled enzymatic reaction that results in a color change, which is quantified by spectrophotometry.
-
Protocol:
-
After OGD and reperfusion, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
An enzyme diaphorase then uses the newly formed NADH to reduce the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan is measured at a specific wavelength (typically 490-520 nm). The amount of color is proportional to the amount of LDH released and, therefore, to the extent of cell damage.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6: ELISA is used to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture medium.
-
Principle: A "sandwich" ELISA involves capturing the target protein between two specific antibodies. One antibody is coated on the surface of a microplate well, and the other is linked to an enzyme. The addition of a substrate for the enzyme results in a measurable color change.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.
-
Add the cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody that is also specific for the cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another wash, add the enzyme's substrate.
-
Measure the absorbance of the resulting color, which is proportional to the concentration of the cytokine in the sample.
-
3. Immunofluorescence for ICAM-1: This technique is used to visualize the expression and localization of the intercellular adhesion molecule-1 (ICAM-1) on the
Evaluating the Translational Potential of JR14a vs. SB290157: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement system, a critical component of innate immunity, plays a dual role in both host defense and the pathogenesis of inflammatory diseases. The anaphylatoxin C3a, generated during complement activation, exerts its effects through the C3a receptor (C3aR), a G protein-coupled receptor. Modulation of C3aR signaling has emerged as a promising therapeutic strategy for a range of inflammatory and neurological disorders. This guide provides a detailed comparison of two key small molecule modulators of C3aR, JR14a and SB290157, to evaluate their translational potential. While both were initially developed as antagonists, their complex pharmacology, including recently discovered agonist activity, warrants a thorough examination.
Executive Summary
This compound and SB290157 are small molecule ligands of the C3a receptor with complex pharmacological profiles. Initially characterized as antagonists, recent evidence strongly suggests that both compounds can act as agonists, with their inhibitory effects in certain assays likely attributable to receptor desensitization and internalization. When comparing their potential for clinical translation, This compound demonstrates a more promising profile than SB290157 . This is based on its higher potency, superior efficacy in preclinical models of neurological disease, and its ability to penetrate the blood-brain barrier. In contrast, the translational potential of SB290157 is significantly hampered by its lower potency and its off-target activity as a partial agonist at the C5aR2 receptor, which complicates the interpretation of in vivo studies.
Comparative Data Overview
The following tables summarize the key quantitative data for this compound and SB290157 based on available preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | SB290157 | Reference(s) |
| C3aR Antagonist Activity (IC50) | |||
| Inhibition of C3a-induced Ca2+ release | 10 nM | 200 nM | |
| Inhibition of β-hexosaminidase secretion | 8 nM | Not Reported | |
| Inhibition of C3a-induced ERK signaling | Not Reported | 236 nM | |
| C3aR Agonist Activity | |||
| Gi Activation | Higher potency and efficacy than C3a | Agonist activity observed | |
| β-arrestin Recruitment | Similar potency, lower efficacy than C3a | Strong β-arrestin recruitment | |
| C3aR Internalization | Comparable to C3a | Induces C3aR internalization | |
| Selectivity | Selective for C3aR over C5aR | Partial agonist at C5aR2 |
Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy
| Parameter | This compound | SB290157 | Reference(s) |
| Pharmacokinetics (Rat) | |||
| Oral Efficacy | Yes | Not Reported | |
| Metabolic Stability | Stable in plasma and liver microsomes | Not Reported | |
| Blood-Brain Barrier Penetration | Yes | Not Reported | |
| In Vivo Efficacy | |||
| Rat Paw Edema Model | Anti-inflammatory activity | Not Reported | |
| Stroke Models (Mouse) | More robust neuroprotection and greater reduction in brain infarction compared to SB290157 | Less effective than this compound | |
| Arthritis and Asthma Models | Not Reported | Effective in preclinical models |
Signaling Pathways and Mechanism of Action
Both this compound and SB290157 interact with the C3a receptor, a class A GPCR. The downstream signaling of C3aR is complex and can lead to either pro- or anti-inflammatory responses depending on the cellular context.
Upon activation, C3aR couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also signal through β-arrestin pathways, which can mediate receptor internalization and desensitization, as well as initiate G protein-independent signaling cascades.
Recent structural and functional studies have revealed that both this compound and SB290157 act as C3aR agonists, inducing conformational changes in the receptor that trigger downstream signaling. The previously reported antagonist activity is now thought to be a consequence of potent β-arrestin recruitment leading to rapid receptor internalization and desensitization, thereby preventing subsequent activation by the endogenous ligand C3a.
Caption: C3aR signaling pathway activated by endogenous ligand C3a and small molecules this compound and SB290157.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and SB290157.
Intracellular Calcium Mobilization Assay
This assay is used to determine the ability of a compound to either stimulate calcium release (agonist) or inhibit C3a-induced calcium release (antagonist).
-
Cell Line: Human monocyte-derived macrophages or transfected cell lines (e.g., RBL cells) expressing C3aR.
-
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
For antagonist testing, cells are pre-incubated with varying concentrations of the test compound (this compound or SB290157).
-
Cells are then stimulated with a fixed concentration of C3a.
-
Changes in intracellular calcium concentration are measured using a fluorometer.
-
For agonist testing, cells are directly stimulated with the test compound without prior C3a addition.
-
-
Data Analysis: The concentration of the antagonist required to inhibit 50% of the C3a-induced calcium response (IC50) is calculated. For agonists, the effective concentration to elicit 50% of the maximal response (EC50) is determined.
Assessing the Species-Specific Activity of JR14a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JR14a, a notable modulator of the complement C3a receptor (C3aR), with its predecessor, SB290157. We present a detailed analysis of its species-specific activity, delve into the conflicting reports of its mechanism of action, and provide supporting experimental data and protocols to aid in the critical evaluation and application of this compound in research and drug development.
Unraveling the Complex Pharmacology of this compound
This compound, a thiophene derivative of SB290157, has emerged as a potent modulator of the human C3a receptor, a G protein-coupled receptor (GPCR) pivotal in inflammatory and immune responses. Initially characterized as a C3aR antagonist with approximately 100-fold greater potency than SB290157, subsequent studies have revealed a more complex pharmacological profile, with evidence suggesting it can also act as a C3aR agonist. This dual activity appears to be context-dependent, potentially influenced by the specific cell system and receptor expression levels, a phenomenon also observed with SB290157.
Comparative Efficacy: this compound vs. SB290157
Experimental data across various species and assays highlight the distinct profiles of this compound and SB290157. While both compounds have been instrumental in probing C3aR function, their differing potencies and mechanisms of action warrant careful consideration.
| Assay | Species/Cell Line | This compound Activity | SB290157 Activity | Reference |
| C3aR Antagonism | ||||
| Inhibition of C3a-induced Intracellular Calcium Release | Human Monocyte-Derived Macrophages | IC50: 10 nM | ~100-fold less potent than this compound | |
| Inhibition of C3a-induced β-hexosaminidase Secretion | Human LAD2 Mast Cells | IC50: 8 nM | Not explicitly stated, but this compound is ~100-fold more potent | |
| C3aR Agonism | ||||
| Gi Recruitment (BRET Assay) | Human C3aR-expressing cells | EC50: 5 nM | Agonist activity observed | |
| cAMP Inhibition | Human C3aR-expressing HEK293 cells | IC50: 4 nM | Agonist activity observed | |
| Intracellular Calcium Mobilization | Human C3aR- and Gα16-expressing HEK293 cells | Agonist activity observed | Full agonist activity observed | |
| Chemotaxis | Mouse Neutrophils and Monocytes | Agonist activity observed | Not explicitly stated | |
| In Vivo Efficacy | ||||
| Paw Edema Reduction | Rat | Orally efficacious | Efficacious | |
| Neuroprotection in Stroke Model | Mouse | More robust neuroprotection than SB290157 | Neuroprotective effects observed | |
| Off-Target Activity | ||||
| C5aR2 Agonism | Human C5aR2-expressing cells | Not reported | Partial agonist activity |
Visualizing the Molecular Pathways
To contextualize the experimental data, the following diagrams illustrate the C3a receptor signaling cascade and a generalized workflow for assessing the activity of C3aR modulators.
Caption: C3a Receptor Signaling Pathway.
Caption: Experimental Workflow for C3aR Modulator Assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays used to characterize this compound and similar compounds.
Intracellular Calcium Mobilization Assay
This assay is fundamental for assessing both agonist and antagonist activity at C3aR.
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the C3a receptor. For Gq-independent receptors, co-expression of a promiscuous Gα subunit like Gα16 may be necessary to couple the receptor to calcium signaling.
-
Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
-
Compound Addition and Signal Detection:
-
For antagonist testing, pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified time before adding the C3a agonist.
-
For agonist testing, directly add varying concentrations of the test compound to the cells.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay measures
Safety Operating Guide
Essential Safety and Logistical Information for Handling JR14a
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, handling instructions, and disposal plans for JR14a, a potent and selective antagonist of the human complement C3a receptor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Given that this compound is a potent, bioactive compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound in solid and solution forms.
| Operation | Required Personal Protective Equipment |
| Handling Solid (Powder) Form | Primary: - Chemical-resistant gloves (Nitrile, double-gloved)- Safety glasses with side shields or chemical splash goggles- Laboratory coatSecondary (in case of potential aerosolization): - Respiratory protection (N95 or higher-rated respirator)- Face shield |
| Handling Liquid Solutions (e.g., in DMSO) | Primary: - Chemical-resistant gloves (Nitrile)- Safety glasses with side shields or chemical splash goggles- Laboratory coat |
Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent contamination and accidental exposure.
| Parameter | Guideline |
| Handling | - Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust particles.- Avoid direct contact with skin, eyes, and clothing.- Prepare solutions carefully to avoid splashing. |
| Storage (Solid) | - Store in a tightly sealed container in a dry, dark place at -20°C for long-term storage (up to 3 years). |
| Storage (Solutions) | - Aliquot stock solutions to prevent repeated freeze-thaw cycles.- Store stock solutions at -80°C for up to one year or at -20°C for up to one month. |
| Solubility | - Soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 50 mg/mL).- Insoluble in water. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| This compound Solutions | - Collect in a sealed, leak-proof container designated for hazardous chemical waste.- Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves) | - Dispose of as hazardous waste. |
Experimental Protocol: In Vitro C3a Receptor Antagonism Assay
This protocol outlines a typical in vitro experiment to assess the antagonist activity of this compound on the human C3a receptor.
Objective: To determine the inhibitory concentration (IC50) of this compound against C3a-induced cellular responses (e.g., calcium mobilization or β-hexosaminidase secretion).
Materials:
-
This compound
-
Human C3a peptide
-
Human cell line expressing the C3a receptor (e.g., U937 monocytes or LAD2 mast cells)
-
Cell culture medium and supplements
-
Assay buffer
-
Calcium indicator dye (for calcium flux assays) or appropriate substrate for degranulation assays
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Culture: Culture the C3a receptor-expressing cells according to standard protocols.
-
Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere or stabilize.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. Also, prepare a solution of C3a at a concentration known to elicit a submaximal response.
-
Antagonist Pre-incubation: Add the diluted this compound solutions to the cells and incubate for a specified period (e.g., 30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add the C3a solution to the wells to stimulate the C3a receptor.
-
Signal Detection: Measure the cellular response using a plate reader. For calcium flux, this will be a change in fluorescence. For degranulation, this will be a change in absorbance after adding the appropriate substrate.
-
Data Analysis: Plot the cellular response against the concentration of this compound to determine the IC50 value.
Below is a visual representation of the experimental workflow.
Experimental workflow for C3a receptor antagonist assay.
C3a Receptor Signaling Pathway
This compound acts as an antagonist to the C3a receptor (C3aR), a G protein-coupled receptor. The binding of the agonist C3a to C3aR typically triggers a cascade of intracellular signaling events. This compound blocks these events by preventing C3a from binding to its receptor. The diagram below illustrates the simplified signaling pathway initiated by C3a binding and inhibited by this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
